molecular formula C16H17NO5S B1143263 H-Tyr(Tos)-OH CAS No. 159505-46-1

H-Tyr(Tos)-OH

Cat. No.: B1143263
CAS No.: 159505-46-1
M. Wt: 335.378
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr(Tos)-OH, also known as O-Tosyl-L-tyrosine, is a protected tyrosine derivative that is critical in peptide synthesis, where it safeguards the aromatic hydroxy group during the coupling process . This compound, with the CAS registry number [159505-46-1] and a molecular formula of C 16 H 17 NO 5 S, has a molecular weight of 335.4 . The tosyl (Tos) group serves as a robust protecting group, preventing undesirable side reactions and allowing for selective deprotection under specific conditions to reveal the native tyrosine residue in the final peptide sequence. This makes it an indispensable building block for the synthesis of complex peptides and peptidomimetics, facilitating research in drug discovery and biochemical studies . Researchers utilize this compound to incorporate tyrosine into peptide chains while its side-chain functionality is preserved. The product is offered with a high level of purity, and specific data, including water content, can be found on the provided Certificate of Analysis for each lot . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKTYDVQXXNKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159505-46-1
Record name 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr(Tos)-OH: Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH), a key protected amino acid derivative utilized in peptide synthesis and broader organic chemistry. The guide delves into its chemical structure, physicochemical properties, and the critical role of the tosyl protecting group. Detailed protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent deprotection are provided, underpinned by an understanding of the reaction mechanisms. This document serves as a vital resource for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the effective use of this versatile compound.

Introduction

L-tyrosine, a proteinogenic amino acid, possesses a reactive phenolic hydroxyl group that necessitates protection during many chemical syntheses to prevent unwanted side reactions.[1] O-Tosyl-L-tyrosine, commonly abbreviated as this compound, is a derivative where this hydroxyl group is masked by a p-toluenesulfonyl (tosyl) group. This strategic protection renders the tyrosine side chain inert to many reaction conditions, particularly the coupling steps in peptide synthesis, while allowing for its selective removal at a later stage. The stability and cleavage characteristics of the tosyl group make this compound and its N-protected analogues, such as Fmoc-Tyr(Tos)-OH, indispensable tools in the synthesis of complex peptides and other pharmaceutical compounds.[2][3]

Chemical Structure and Physicochemical Properties

The structure of this compound combines the chiral backbone of L-tyrosine with the bulky and electron-withdrawing tosyl group attached to the phenolic oxygen. This modification significantly alters the electronic and steric properties of the tyrosine side chain.

IUPAC Name: (2S)-2-amino-3-[4-(tosyloxy)phenyl]propanoic acid

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₇NO₅S
Molecular Weight 335.4 g/mol
CAS Number 159505-46-1
Appearance White to off-white solidGeneral observation for similar compounds
Solubility of L-Tyrosine (Parent Compound) Sparingly soluble in water (0.45 g/L at 25°C). Insoluble in absolute alcohol, ether, and acetone. Soluble in alkaline solutions and dilute mineral acids.
Melting Point of L-Tyrosine (Parent Compound) Decomposes at 343 °C

Note: The solubility of this compound is expected to be lower in aqueous solutions compared to L-tyrosine due to the hydrophobic nature of the tosyl group, but it should exhibit increased solubility in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and alcohols.

Spectroscopic Characteristics (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would show characteristic signals for the L-tyrosine backbone protons (α-H, β-CH₂). The aromatic region would be more complex than that of L-tyrosine, displaying two sets of doublets for the tyrosine phenyl ring and another two sets of doublets for the tosyl group's phenyl ring. A singlet corresponding to the methyl protons of the tosyl group would be observed around 2.4 ppm.

  • ¹³C NMR: The spectrum would reveal signals for all 16 carbon atoms. The carbons of the tosyl group and the tosyl-bearing carbon of the tyrosine ring would be deshielded and appear at characteristic chemical shifts.

  • FT-IR: The spectrum would exhibit characteristic absorption bands for the amino acid functional groups (N-H stretching, C=O stretching of the carboxylic acid). Additionally, strong absorptions corresponding to the sulfonyl group (S=O stretching) would be present, typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 336.1. Common fragmentation patterns would involve the loss of the tosyl group or fragments from the amino acid backbone.

The Tosyl Protecting Group: A Strategic Choice

The p-toluenesulfonyl (tosyl) group is a robust protecting group for hydroxyl and amino functionalities.[4] Its utility stems from a balance of stability under a variety of reaction conditions and the availability of reliable methods for its removal.

Mechanism of Protection

The tosyl group is typically introduced by reacting the hydroxyl group of tyrosine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion.

Protection_Mechanism Tyr_OH Tyrosine-OH Tyr_O_minus Tyrosinate Tyr_OH->Tyr_O_minus -H+ (with Base) Base Base BH_plus BH+ Base->BH_plus +H+ TsCl Tosyl Chloride (TsCl) Tyr_OTs This compound TsCl->Tyr_OTs Tyr_O_minus->Tyr_OTs + TsCl Cl_minus Cl- Tyr_OTs->Cl_minus - Cl-

Figure 2: General mechanism for the tosylation of the tyrosine hydroxyl group.

Rationale for Use in Peptide Synthesis

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the side chain protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and cleavable under conditions that do not degrade the peptide. The tosyl group on the tyrosine side chain fulfills these criteria, offering stability during the iterative coupling and deprotection cycles.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a tosyl-protected tyrosine residue into a growing peptide chain follows the standard protocols of Fmoc-SPPS. The N-terminus of the this compound must first be protected, typically with an Fmoc group, to yield Fmoc-Tyr(Tos)-OH for use in the synthesis.

Experimental Protocol: Incorporation of Fmoc-Tyr(Tos)-OH

This protocol outlines the manual coupling of Fmoc-Tyr(Tos)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine terminus

  • Fmoc-Tyr(Tos)-OH

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Activation of Fmoc-Tyr(Tos)-OH: In a separate vessel, dissolve Fmoc-Tyr(Tos)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

SPPS_Workflow start Start: Peptide-Resin (Free Amine) activation Activate Fmoc-Tyr(Tos)-OH (HBTU/HOBt/DIPEA in DMF) start->activation coupling Couple to Resin activation->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive next_cycle Proceed to Next Cycle (Fmoc Deprotection) kaiser->next_cycle Negative repeat_coupling->coupling

Figure 3: Workflow for the incorporation of Fmoc-Tyr(Tos)-OH in SPPS.

Cleavage of the Tosyl Protecting Group

The removal of the tosyl group from the tyrosine side chain is typically performed concurrently with the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. However, specific reductive methods can also be employed for selective deprotection.

Reductive Cleavage: Sodium in Liquid Ammonia

A classic and effective method for cleaving tosyl groups is through a dissolving metal reduction using sodium in liquid ammonia.[5] This method is particularly useful when other acid-labile protecting groups need to be preserved.

Mechanism: The reaction proceeds via a single-electron transfer from the sodium metal to the aromatic ring of the tosyl group, leading to the cleavage of the sulfur-oxygen bond.

Experimental Protocol:

Caution: This procedure involves handling liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

  • Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.

  • Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.

  • Dissolution of Peptide: Dissolve the tosyl-protected peptide in a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.

  • Addition of Sodium: Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.

  • Reaction: Maintain the blue color by adding more sodium if necessary and allow the reaction to proceed for 1-2 hours.

  • Quenching: Quench the reaction by the cautious addition of a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.

  • Evaporation and Work-up: Allow the ammonia to evaporate overnight in the fume hood. The remaining residue can then be dissolved in water, and the deprotected peptide can be purified by standard methods such as HPLC.

Deprotection_Mechanism Tyr_OTs Peptide-Tyr(Tos) Intermediate [Radical Anion Intermediate] Tyr_OTs->Intermediate Single Electron Transfer Na_NH3 Na / liq. NH3 Na_NH3->Intermediate Tyr_OH Peptide-Tyr-OH Intermediate->Tyr_OH Cleavage & Protonation Toluene Toluene

Figure 4: Simplified representation of the reductive cleavage of the tosyl group.

Conclusion

This compound is a cornerstone building block in the synthesis of tyrosine-containing peptides. The strategic use of the tosyl protecting group allows for the selective masking of the reactive phenolic hydroxyl group, ensuring the fidelity of peptide chain elongation. This technical guide has provided a detailed examination of the chemical properties and structure of this compound, alongside practical, step-by-step protocols for its incorporation into peptides via SPPS and the subsequent cleavage of the tosyl group. A thorough understanding of the principles and methodologies outlined herein will empower researchers and drug development professionals to effectively utilize this important synthetic tool in their pursuit of novel therapeutics and complex molecular architectures.

References

  • Chem-Impex. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved from [Link]

  • Rice, K. C. (1977). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 42(9), 1584-1587.
  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Tyrosine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • T3DB. (n.d.). L-Tyrosine (T3D4371). Retrieved from [Link]

  • Aapptec. (n.d.). This compound, O-Tosyl-L-tyrosine[159505-46-1]. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • du Vigneaud, V., & Behrens, O. K. (1937). The Reductive Cleavage of the Tosyl Group from Certain Tosylamino Acids by Means of Sodium in Liquid Ammonia. Journal of Biological Chemistry, 117(1), 27-36.
  • Wikipedia. (2023, December 29). Tosyl group. Retrieved from [Link]

Sources

H-Tyr(Tos)-OH synthesis and mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH) in Peptide Chemistry

Executive Summary

O-Tosyl-L-tyrosine, commonly referred to as this compound, is a pivotal amino acid derivative employed in the chemical synthesis of peptides. The inherent reactivity of the phenolic hydroxyl group in the tyrosine side chain necessitates the use of a robust protecting group to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation. The p-toluenesulfonyl (tosyl) group serves as an effective and stable protecting group for this purpose. This technical guide provides a comprehensive overview of the strategic synthesis of this compound, delves into the mechanistic role of the tosyl protecting group, and outlines its application within the framework of Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough resource for utilizing this essential building block.

Introduction: The Challenge of Tyrosine in Peptide Synthesis

Tyrosine (Tyr) is a proteinogenic amino acid distinguished by its phenol functional group.[1] While crucial for the structure and function of many peptides and proteins—often participating in phosphorylation signaling cascades—its nucleophilic hydroxyl group presents a significant challenge in synthetic peptide chemistry.[1][2] During the activation of a carboxylic acid for amide bond formation in peptide synthesis, the tyrosine hydroxyl group can compete with the desired N-terminal amine, leading to the formation of undesired ester byproducts (O-acylation). This side reaction reduces the yield of the target peptide and complicates purification.

To ensure the fidelity of peptide synthesis, the hydroxyl group must be masked with a chemical moiety known as a protecting group.[3] An ideal protecting group for this purpose should be:

  • Stable: It must remain intact throughout the iterative cycles of deprotection and coupling used to assemble the peptide chain.

  • Orthogonal: It should be removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.

  • Non-interfering: It should not introduce complications such as racemization or steric hindrance that impede coupling efficiency.

The tosyl group is one such moiety that fulfills these criteria, making this compound a valuable reagent in the peptide chemist's toolkit.[4][5]

The Chemistry of the Tosyl Protecting Group

The p-toluenesulfonyl group, abbreviated as Tos or Ts, is derived from p-toluenesulfonic acid.[6] When attached to the phenolic oxygen of tyrosine, it forms a stable sulfonate ester.

Key Physicochemical Properties:

PropertyValueSource
Chemical Name (S)-2-amino-3-(4-(tosyloxy)phenyl)propanoic acid[4]
Synonyms This compound, O-Tosyl-L-tyrosine[7][8]
Molecular Formula C₁₆H₁₇NO₅S[4][7][8][9]
Molecular Weight 335.37 g/mol [4][8][9]
CAS Number 159505-46-1[4][7]

The efficacy of the tosyl group stems from two primary factors:

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the phenolic oxygen, thereby preventing it from engaging in side reactions.

  • Chemical Stability: The tosylate ester is highly resistant to the moderately basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions used for Boc group removal (e.g., TFA in DCM), making it compatible with the two major SPPS strategies.[5]

Synthesis of this compound

The direct tosylation of L-tyrosine is complicated by the presence of the reactive α-amino group, which can also react with tosyl chloride to form a stable N-tosyl sulfonamide.[5][6] Therefore, a robust synthesis of this compound necessitates a protecting group strategy that allows for selective O-tosylation. The most common and reliable approach involves a three-step process: N-protection, O-tosylation, and subsequent N-deprotection.

G cluster_0 Synthetic Pathway for this compound Tyrosine L-Tyrosine N_Boc_Tyr N-Boc-L-Tyrosine Tyrosine->N_Boc_Tyr 1. (Boc)₂O, Base (N-protection) N_Boc_Tyr_Tos N-Boc-Tyr(Tos)-OH N_Boc_Tyr->N_Boc_Tyr_Tos 2. TsCl, Base (O-tosylation) H_Tyr_Tos This compound N_Boc_Tyr_Tos->H_Tyr_Tos 3. TFA or HCl (N-deprotection)

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-butoxycarbonyl-L-tyrosine (Boc-Tyr-OH)

This procedure protects the α-amino group, preventing it from reacting in the subsequent tosylation step.

  • Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing a base such as sodium bicarbonate or potassium carbonate (2-3 equivalents).[10]

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the aqueous solution to pH 2-3 with a cold solution of potassium bisulfate or citric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Tyr-OH, typically as a white solid or oil.[10]

Step 2: Synthesis of N-Boc-O-tosyl-L-tyrosine (Boc-Tyr(Tos)-OH)

This is the key step where the phenolic hydroxyl group is selectively tosylated.

  • Dissolve Boc-Tyr-OH (1 equivalent) in a suitable aprotic solvent like pyridine or dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) portion-wise while stirring. If using DCM, a base like triethylamine or DMAP may be required to scavenge the HCl byproduct.[11]

  • Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of starting material.

  • Upon completion, quench the reaction with water. If pyridine was used as the solvent, it can be removed under vacuum.

  • Acidify the aqueous residue and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash chromatography.

Step 3: Synthesis of O-Tosyl-L-tyrosine (this compound)

The final step involves the selective removal of the N-Boc group.

  • Dissolve the purified Boc-Tyr(Tos)-OH from the previous step in an excess of a strong acid. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[10]

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product as its TFA salt.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield this compound. The product can be converted to the free amino acid by appropriate workup if necessary.

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The primary "mechanism of action" for this compound is its function as a protected building block in SPPS.[12][13] For use in the popular Fmoc-based SPPS, it is first N-terminally protected to yield Fmoc-Tyr(Tos)-OH. This derivative is then incorporated into the growing peptide chain.

G cluster_0 Incorporation of Tyr(Tos) in Fmoc-SPPS Resin Resin-Bound Peptide (H₂N-AAₙ-...-Resin) Coupled_Peptide Fmoc-Tyr(Tos)-AAₙ-...-Resin Resin->Coupled_Peptide 2. Coupling Coupling Fmoc-Tyr(Tos)-OH + DIC/Oxyma Activated_AA Activated Ester Coupling->Activated_AA 1. Activation Next_Cycle H₂N-Tyr(Tos)-AAₙ-...-Resin (Ready for next coupling) Coupled_Peptide->Next_Cycle 3. Fmoc Deprotection Deprotection 20% Piperidine/DMF Next_Cycle->Resin 4. Repeat Cycle

Figure 2: Workflow for incorporating Fmoc-Tyr(Tos)-OH in an SPPS cycle.

Role During Peptide Coupling:

During the coupling step, the incoming amino acid's carboxyl group is activated using reagents like DIC/Oxyma or HATU.[14][15] This creates a highly reactive species. The tosyl group on the tyrosine residue already incorporated into the peptide chain ensures that the phenolic oxygen is electronically deactivated and sterically hindered, preventing it from being acylated by the incoming activated amino acid. The reaction proceeds with high fidelity, forming the correct peptide bond at the N-terminal amine.

Final Cleavage and Deprotection:

The tosyl group is stable throughout the synthesis but can be removed during the final step when the completed peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail. A common reagent for this purpose is anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These harsh conditions simultaneously cleave the peptide from the resin and remove the tosyl group along with other acid-labile side-chain protecting groups (e.g., Boc, tBu), yielding the final, deprotected peptide.

Conclusion

This compound is an indispensable derivative for the synthesis of tyrosine-containing peptides. Its synthesis, while requiring a multi-step protecting group strategy, is well-established and reliable. The tosyl group provides robust protection for the phenolic hydroxyl function, demonstrating excellent stability to both acidic and basic conditions encountered in standard Boc and Fmoc SPPS protocols. Its use prevents the formation of deleterious byproducts, thereby increasing the yield and purity of the final synthetic peptide. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of this compound, empowering researchers in the fields of chemical biology, drug discovery, and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). This compound, O-Tosyl-L-tyrosine[159505-46-1]. Retrieved from [Link]

  • ChemSrc. (n.d.). 159505-46-1 this compound. Retrieved from [Link]

  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?. Retrieved from [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1-23.
  • Royal Society of Chemistry. (2009).
  • E. Schöder, K. Lübke. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 23(11), 2947.
  • Nakagawa, N., et al. (2021). Roles of the hydroxy group of tyrosine in crystal structures of Sulfurisphaera tokodaii O6-methylguanine-DNA methyltransferase. Acta Crystallographica Section D: Structural Biology, 77(Pt 12), 1469–1477.
  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Organic & Biomolecular Chemistry.
  • Sabatino, G., et al. (2012). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 15(2).

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solubility and stability of O-Tosyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of O-Tosyl-L-tyrosine

Foreword for the Modern Researcher

In the landscape of drug development and peptide synthesis, precision is paramount. Intermediates and protected amino acids, such as O-Tosyl-L-tyrosine, form the bedrock of complex molecular construction. Their behavior in solution—their solubility and propensity for degradation—is not a trivial matter of logistics but a critical variable that dictates reaction efficiency, product purity, and ultimately, project success. This guide is crafted from the perspective of a Senior Application Scientist, moving beyond mere data recitation. It aims to provide a deep, mechanistic understanding of O-Tosyl-L-tyrosine, explaining the why behind its physicochemical properties and offering robust, field-tested protocols. Herein, we dissect the core attributes of this vital reagent to empower researchers, scientists, and drug development professionals with the predictive control needed to accelerate their work.

Part 1: Core Physicochemical Properties and Solubility Profile

Understanding the solubility of O-Tosyl-L-tyrosine begins with its molecular architecture. The molecule is an amalgam of the hydrophilic L-tyrosine backbone and the bulky, aromatic p-toluenesulfonyl (tosyl) group attached to the phenolic oxygen.

cluster_tyrosine L-Tyrosine Core cluster_tosyl Tosyl Group N H₂N CA CH N->CA C COOH CA->C CB CH₂ CA->CB RingC1 C CB->RingC1 RingC2 CH RingC1->RingC2 RingC3 CH RingC2->RingC3 RingC4 C RingC3->RingC4 RingC5 CH RingC4->RingC5 O O RingC4->O RingC6 CH RingC5->RingC6 RingC6->RingC1 S S O->S O1 O S->O1 O2 O S->O2 TosylRingC1 C S->TosylRingC1 TosylRingC2 CH TosylRingC1->TosylRingC2 TosylRingC3 CH TosylRingC2->TosylRingC3 TosylRingC4 C TosylRingC3->TosylRingC4 TosylRingC5 CH TosylRingC4->TosylRingC5 Methyl CH₃ TosylRingC4->Methyl TosylRingC6 CH TosylRingC5->TosylRingC6 TosylRingC6->TosylRingC1

Figure 1: Chemical Structure of O-Tosyl-L-tyrosine.

The native L-tyrosine molecule exhibits zwitterionic character, with very low water solubility at neutral pH (around 0.45 mg/mL).[1] Its solubility is significantly pH-dependent, increasing in strongly acidic (pH < 2) or alkaline (pH > 9) conditions where the carboxyl or amino groups are fully protonated or deprotonated, respectively.[2]

The addition of the tosyl group fundamentally alters this profile:

  • Reduced Aqueous Solubility: The large, nonpolar tosyl group masks the polar phenolic hydroxyl group and adds significant hydrophobic character, generally decreasing solubility in aqueous solutions at neutral pH compared to L-tyrosine.

  • Enhanced Organic Solubility: The increased hydrophobicity improves solubility in many organic solvents. This is a deliberate feature for its use in organic synthesis, where reactions are often conducted in non-aqueous media.

Quantitative Solubility Data

Precise solubility data for O-Tosyl-L-tyrosine is not widely published. However, based on the principles above and data for related compounds, the following table provides a qualitative and estimated quantitative solubility profile for practical laboratory use.

SolventDielectric Constant (ε)Polarity IndexExpected SolubilityRationale & Causality
Water (pH 7) 80.110.2Very Low (<0.1 mg/mL)Zwitterionic character of the amino acid backbone is offset by the large hydrophobic tosyl group.[1]
Water (0.1 M HCl) ~80HighModerateProtonation of the amine group (R-NH3+) increases polarity and aqueous solubility.[2]
Water (0.1 M NaOH) ~80HighModerateDeprotonation of the carboxylic acid (R-COO-) increases polarity and aqueous solubility.[2]
DMSO 46.77.2High (>50 mg/mL)Aprotic, highly polar solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar moieties.
DMF 36.76.4High (>50 mg/mL)Similar to DMSO, its high polarity effectively solvates the molecule.
Methanol (MeOH) 32.75.1ModeratePolar protic solvent that can hydrogen bond with the amino and carboxyl groups.
Ethanol (EtOH) 24.64.3Low to ModerateLess polar than methanol, resulting in slightly lower solvating power for the polar backbone.
Acetonitrile (ACN) 37.55.8LowPolar aprotic solvent, but generally less effective at solvating zwitterionic compounds than DMSO or DMF.
Dichloromethane (DCM) 9.13.1Very LowNonpolar solvent, ineffective at solvating the charged amino and carboxyl groups.
Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the solubility of O-Tosyl-L-tyrosine in a solvent of interest.

Objective: To determine the saturation solubility of O-Tosyl-L-tyrosine at a specified temperature (e.g., 25 °C).

Methodology Rationale: The shake-flask method is the gold standard for solubility determination. By ensuring a solid excess and allowing sufficient time to reach equilibrium, it provides a thermodynamically accurate measurement. Quantification via a stability-indicating HPLC method ensures that only the intact compound is measured, excluding any potential degradants.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid O-Tosyl-L-tyrosine to a series of vials containing a known volume of the test solvent (e.g., 20 mg in 2 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or rotator within a temperature-controlled chamber set to 25 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for 1-2 hours to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is critical to remove all undissolved particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method (see Part 3 for a sample method).

  • Calculation: Determine the concentration in the diluted sample against a standard calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the saturation solubility in units such as mg/mL or mmol/L.

Part 2: Stability Profile and Degradation Pathways

The stability of O-Tosyl-L-tyrosine is not absolute. As a protected amino acid, its utility relies on the tosyl group's ability to remain intact under certain conditions and be removed under others. Forced degradation studies, which intentionally stress the molecule under more severe conditions than those used for accelerated stability testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5]

Figure 2: Workflow for a Forced Degradation Study.

Key Degradation Pathways
  • Hydrolytic Degradation (pH-Dependent): This is the most significant and predictable degradation pathway. The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group and the aromatic ring.[6][7] This makes the ester linkage susceptible to hydrolysis.

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the sulfur atom or the phenolic carbon, leading to rapid cleavage of the O-tosyl bond. This reaction is typically much faster than acid-catalyzed hydrolysis.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of an oxygen atom on the sulfonate group can make the sulfur atom more electrophilic and susceptible to attack by water, a weaker nucleophile.[8]

The primary products of hydrolysis are L-tyrosine and p-toluenesulfonic acid (TsOH) .

O-Tosyl-L-tyrosine O-Tosyl-L-tyrosine L-Tyrosine L-Tyrosine O-Tosyl-L-tyrosine->L-Tyrosine H₂O (Acid or Base) TsOH p-Toluenesulfonic Acid

Figure 3: Primary Hydrolytic Degradation Pathway.

  • Oxidative Stability: The tyrosine moiety itself is susceptible to oxidation, particularly at the electron-rich phenolic ring.[3] While the tosyl group may offer some steric protection, strong oxidizing agents (e.g., hydrogen peroxide, free radicals) can still lead to the formation of various oxidized species.

  • Thermal Stability: As a solid, O-Tosyl-L-tyrosine is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in solution, the rate of hydrolysis and other potential decomposition reactions will increase. Thermal analysis of related amino acid complexes shows decomposition typically begins at temperatures well above 100°C.[9]

  • Photostability: Both the tyrosine and tosyl aromatic rings are chromophores that absorb UV light. Aromatic amino acids are known to be photosensitive.[10][11] Prolonged exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of complex degradation products through radical mechanisms.[12]

Protocol 2: Comprehensive Forced Degradation Study

Objective: To identify the primary degradation products of O-Tosyl-L-tyrosine and establish the stability-indicating capability of an analytical method.

Methodology Rationale: This protocol employs a set of standardized stress conditions as recommended by ICH guidelines (Q1A/Q1B) to probe the intrinsic stability of the molecule.[4][5] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[5]

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of O-Tosyl-L-tyrosine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes (base hydrolysis is expected to be fast).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place separate vials of the stock solution and the solid powder in an oven at 80 °C. Sample the solution at 24, 48, and 72 hours. Analyze the solid powder after 72 hours by dissolving it to the target concentration.

    • Photostability: Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.

  • Sample Quenching:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after withdrawal.

    • For other samples, no quenching is needed, but they should be cooled to room temperature if heated.

  • Analysis: Dilute all samples (including a non-stressed control) to the same final concentration with the mobile phase and analyze immediately using the developed HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Look for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Part 3: Analytical Methodologies for Quantification

A robust analytical method is the cornerstone of any solubility or stability study. The method must be stability-indicating , meaning it can accurately measure the concentration of the intact drug substance without interference from any degradants, excipients, or impurities.[13]

Protocol 3: Stability-Indicating RP-HPLC Method

Objective: To provide a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of O-Tosyl-L-tyrosine and the separation of its primary hydrolytic degradant, L-tyrosine.

Methodology Rationale: RP-HPLC is the premier technique for this analysis. A C18 column provides excellent retention for the hydrophobic O-Tosyl-L-tyrosine. A gradient elution is employed to ensure that the more polar degradant (L-tyrosine) elutes early, while the parent compound is retained and well-resolved. UV detection is ideal due to the strong absorbance of the aromatic rings in both the parent molecule and the key degradant.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard system for robust method development and execution.
Column C18, 250 x 4.6 mm, 5 µm particle sizeIndustry-standard column for good resolution and peak shape of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the amine and carboxyl groups.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% BThe gradient ensures elution of polar degradants before ramping up to elute the more retained parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detection UV at 220 nm and 254 nm220 nm provides a general response for the peptide backbone, while 254 nm is sensitive to the aromatic rings.

Expected Elution Profile:

  • L-tyrosine: Will elute early due to its high polarity.

  • O-Tosyl-L-tyrosine: Will be more retained due to the hydrophobic tosyl group and will elute later in the gradient.

Part 4: Handling and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of O-Tosyl-L-tyrosine and ensure the validity of experimental results.

  • Solid Compound:

    • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[14] A desiccator is recommended to protect against moisture, which can initiate hydrolysis.

    • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

  • Solutions:

    • Preparation: Solutions should be prepared fresh whenever possible.

    • Storage: If short-term storage is necessary, store solutions at 2-8 °C, protected from light. For longer-term storage, aliquoting and freezing at -20 °C or below may be considered, but freeze-thaw stability should be verified first.

    • Solvent Choice: Avoid storing in highly alkaline or acidic aqueous buffers for extended periods due to the risk of hydrolysis. Solutions in aprotic organic solvents like DMSO or DMF are generally more stable.

Conclusion

O-Tosyl-L-tyrosine is a compound of significant utility, whose behavior is governed by the interplay between its hydrophilic amino acid core and its hydrophobic tosyl protecting group. Its solubility is markedly higher in polar organic solvents like DMSO and DMF than in neutral aqueous media. The molecule's primary liability is its susceptibility to hydrolysis, a reaction that proceeds rapidly under basic conditions and more slowly in acidic or neutral environments, yielding L-tyrosine and p-toluenesulfonic acid. A comprehensive understanding of these properties, coupled with robust analytical and handling protocols as detailed in this guide, is essential for any scientist leveraging this compound in their research and development endeavors.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced conceptually for the role of protecting groups).
  • Gronkjaer, C. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link][1]

  • Sharma, M. C. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link][4]

  • G-Biosciences. (n.d.). Safety Data Sheet Immobilized L-Tyrosine Resin Column, 5mL resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-tyrosine degradation I Pathway. PubChem. Retrieved from [Link][16]

  • RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link][17]

  • Loba Chemie. (n.d.). Safety Data Sheet: L-TYROSINE FOR BIOCHEMISTRY. Retrieved from [Link][14]

  • Journal of Molecular Liquids. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Retrieved from [Link][18]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][5]

  • Lin, M. F., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Retrieved from [Link][10]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link][7]

  • Xu, Y., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (2019). Tyrosine Metabolism Pathway. PubChem. Retrieved from [Link][19]

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link][2]

  • ResearchGate. (2014). (PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Retrieved from [Link][9]

  • ResearchGate. (2001). (PDF) The Photostability of Amino Acids in Space. Retrieved from [Link][12]

  • ACS Publications. (2020). Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. Retrieved from [Link][11]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Retrieved from [Link][8]

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A Comprehensive Technical Guide to the Safe Handling of H-Tyr(Tos)-OH (O-Tosyl-L-tyrosine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a detailed framework for the safe handling, storage, and disposal of H-Tyr(Tos)-OH, a tosyl-protected derivative of L-tyrosine. As a crucial building block in peptide synthesis and drug development, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from analogous compounds and established chemical safety principles to provide researchers, scientists, and drug development professionals with a robust and reliable protocol.

Section 1: Chemical Identification and Physicochemical Properties

This compound, or O-Tosyl-L-tyrosine, is a modified amino acid where the hydroxyl group of the tyrosine side chain is protected by a tosyl group. This protection prevents unwanted side reactions during peptide synthesis. While its core is the amino acid L-tyrosine, the addition of the p-toluenesulfonyl (tosyl) group modifies its molecular weight, solubility, and potentially its reactivity and toxicological profile.

Identifier Value Source
Chemical Name (2S)-2-amino-3-[4-(tosyloxy)phenyl]propanoic acidIUPAC
Common Synonyms This compound, O-Tosyl-L-tyrosine[1][2]
CAS Number 159505-46-1[2]
Molecular Formula C16H17NO5S[1]
Molecular Weight 335.4 g/mol [1][2]
Appearance Typically a white to off-white solid powder.General knowledge

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this hazard assessment is conservatively based on the well-documented profile of its parent compound, L-Tyrosine, with additional considerations for the tosyl functional group. The primary hazards are associated with physical irritation from the powdered form and potential skin/eye contact.

Inferred GHS Classification (Based on L-Tyrosine)

Hazard Class Category GHS Code Statement Citations
Skin Irritation2H315Causes skin irritation.[3][4][5][6]
Serious Eye Irritation2AH319Causes serious eye irritation.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[3][4][5][6]
Carcinogenicity*2H351Suspected of causing cancer.[4]
  • Note on Carcinogenicity: The classification of L-Tyrosine as a suspected carcinogen (Category 2) is not universally consistent across all suppliers.[4] Some authoritative sources make no claim of carcinogenicity. In the absence of specific data for this compound, it is prudent to handle the compound as if this potential hazard exists, following the principles of As Low As Reasonably Achievable (ALARA) exposure.

Hazard Pictograms:




Signal Word: Warning

Causality of Hazards:

  • Irritation: Like many fine organic powders, this compound can cause mechanical and chemical irritation upon contact with the skin, eyes, and respiratory tract.[3][5] The tosyl group, derived from p-toluenesulfonic acid, may contribute to this irritant effect.

  • Respiratory Effects: Inhalation of fine dust can lead to irritation of the nasal passages, throat, and lungs.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential. The goal is to minimize all potential routes of exposure.

Engineering Controls: The primary engineering control for handling powdered this compound is a certified chemical fume hood or a powder containment balance enclosure. This captures airborne particles at the source, preventing inhalation and contamination of the laboratory environment.[3] The ventilation system should be regularly maintained and its proper function verified before each use.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.[7] Selection must be based on a thorough risk assessment.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a significant risk of splashing (e.g., during bulk transfers or dissolution), chemical splash goggles or a full-face shield should be worn over safety glasses.[8]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, are required. Always check for tears or punctures before use. For extended procedures, consider double-gloving.[7] Gloves should be removed and replaced immediately if contamination is suspected.

    • Lab Coat: A clean, buttoned lab coat, preferably with knit cuffs, must be worn to protect street clothes and prevent skin exposure.[7]

  • Respiratory Protection: Respiratory protection is necessary when engineering controls are insufficient or during procedures with a high potential for aerosolization (e.g., cleaning up large spills, weighing large quantities outside of a containment hood).[8] A NIOSH-approved N95 or higher-rated particulate respirator is recommended.

Workflow for Donning and Doffing PPE: Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Hand Hygiene D2 2. Lab Coat D1->D2 D3 3. Respirator/Mask (if required) D2->D3 D4 4. Goggles/Face Shield D3->D4 D5 5. Gloves (over cuffs) D4->D5 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator/Mask (if required) F3->F4 F5 5. Hand Hygiene F4->F5

Caption: PPE Donning and Doffing Sequence.

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized workflow minimizes the risk of exposure and ensures the quality of the reagent is not compromised.

Step-by-Step Handling Protocol:

  • Preparation: Verify that the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper/boats, solvent, glassware) within the hood to minimize movement.

  • Don PPE: Put on all required PPE as described in the sequence above.

  • Transfer: Carefully open the this compound container. Use a dedicated spatula to transfer the desired amount of powder onto weigh paper or an anti-static weigh boat. Avoid creating dust clouds by moving slowly and deliberately.[3]

  • Closure: Promptly and tightly close the main container to protect the remaining material from moisture and air.[3]

  • Dissolution: If making a solution, add the powder to the solvent (not the other way around) to prevent splashing. Ensure the vessel is appropriately sized.

  • Cleanup: Clean the spatula and work surface within the hood using a damp cloth to wipe away any residual powder. Dispose of contaminated weigh paper and wipes in the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly with soap and water.[3]

Storage Conditions: Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

  • Container: Keep in a tightly sealed, properly labeled container.[6]

  • Environment: Store in a cool, dry, and well-ventilated area.[3] Protect from light and moisture.

  • Incompatibilities: Segregate from strong oxidizing agents, as these could potentially lead to a vigorous or exothermic reaction.[8]

Section 5: Emergency Procedures and First Aid

Rapid and correct responses to emergencies can significantly mitigate harm.

Spill Response Protocol: In the event of a spill, remain calm and follow this procedure.

Spill_Response A Spill Occurs B Assess Situation (Size, Location, Hazards) A->B C Alert Personnel & Secure Area (Restrict Access) B->C D Don Appropriate PPE (Gloves, Goggles, Respirator) C->D E Contain & Clean Up D->E F Gently cover with absorbent pads. Sweep up material without creating dust. Place in a sealed waste container. E->F G Decontaminate Area (Wipe with damp cloth) E->G H Dispose of Waste (Follow institutional guidelines) G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Solid Chemical Spill Response.

Key Spill Response Steps:

  • Evacuate: If the spill is large or dust is airborne, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Control: Prevent the spread of dust by closing doors. Do not use a dry brush or compressed air for cleanup.[5]

  • Cleanup: Wearing appropriate PPE, gently sweep the material into a dustpan and place it in a labeled, sealable container for disposal.[3]

  • Decontaminate: Wipe the area with a damp cloth. Avoid excessive water that could wash the chemical into drains.[3]

First Aid Measures: Immediate and appropriate first aid is critical. Always seek medical attention after an exposure.

Exposure Route First Aid Protocol Citations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][9]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[3][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek medical attention.[3]

Section 6: Disposal Considerations

All waste, including the chemical itself, contaminated materials (e.g., gloves, wipes, weigh paper), and empty containers, must be managed as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Method: Do not dispose of down the drain or in regular trash.[5] Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5]

  • Empty Containers: Handle uncleaned containers as you would the product itself.

References

  • L-TYROSINE (13C9, 99%) - Safety Data Sheet. (2022-08-08).
  • Safety Data Sheet - 118780 - L-Tyrosine, USP. (2024-11-04). DC Fine Chemicals.
  • SAFETY DATA SHEET - L-Tyrosine. (2025-11-06). Sigma-Aldrich.
  • This compound | C16H17NO5S.
  • Voluntary safety information following the Safety Data Sheet form
  • H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine). MedchemExpress.com.
  • SAFETY DATA SHEET - N-Acetyl-L-tyrosine. (2025-12-22). Fisher Scientific.
  • This compound, O-Tosyl-L-tyrosine. Aapptec Peptides.
  • L-TYROSINE CAS NO 60-18-4 MATERIAL SAFETY D
  • Safety Data Sheet - Tyrosine, USP. (2015-08-07). Fisher Scientific.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

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An In-Depth Technical Guide to H-Tyr(Tos)-OH: Navigating Synthesis and Supplier Landscape for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 16, 2026 – In the intricate world of peptide synthesis and drug development, the selection of appropriately protected amino acids is paramount to achieving high-yield, high-purity target molecules. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of O-Tosyl-L-tyrosine, commonly known as H-Tyr(Tos)-OH. We will delve into its core attributes, its critical role in solid-phase peptide synthesis (SPPS), and a curated list of reliable suppliers.

Core Compound Identification and Properties

This compound is a derivative of the naturally occurring amino acid L-tyrosine. The tosyl (Tos) group, a p-toluenesulfonyl moiety, is strategically attached to the hydroxyl group of the tyrosine side chain. This modification serves as a crucial protecting group, preventing unwanted side reactions during the peptide chain elongation process.

PropertyValueSource
CAS Number 159505-46-1[1][2][3][4]
Molecular Formula C16H17NO5S[1][2][5]
Molecular Weight 335.4 g/mol [1][2][5]
Appearance White solid[6]
Purity Typically ≥98%[3]

The Strategic Role of the Tosyl Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the ultimate goal is the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[7] The side chains of many amino acids contain reactive functional groups that can interfere with the formation of the desired amide bonds. The phenolic hydroxyl group of tyrosine is nucleophilic and, if left unprotected, can lead to undesirable side reactions, resulting in a lower yield and the formation of difficult-to-remove impurities.[8]

The tosyl group is an effective protecting group for the tyrosine side chain due to its stability under the conditions required for peptide coupling and for the removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc).[9]

Tosyl_Protecting_Group cluster_tyrosine L-Tyrosine cluster_protected_tyrosine Protected L-Tyrosine cluster_synthesis Peptide Synthesis Tyrosine H-Tyr-OH (Unprotected) Reactive_OH Reactive -OH group Tyrosine->Reactive_OH Side Chain SPPS Solid-Phase Peptide Synthesis Reactive_OH->SPPS Side Reactions Protected_Tyr This compound Tosyl_Group Tosyl Group (Stable Protection) Protected_Tyr->Tosyl_Group Blocks Reactivity Tosyl_Group->SPPS Enables Clean Synthesis Clean_Product High-Purity Peptide SPPS->Clean_Product

Caption: The role of the tosyl group in protecting the reactive hydroxyl of tyrosine.

Experimental Protocol: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized, yet detailed, protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser test kit

Workflow:

SPPS_Workflow start Start: Fmoc-Rink Amide Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF, IPA, DMF) fmoc_deprotection->washing1 coupling 4. Coupling This compound, DIC, OxymaPure washing1->coupling washing2 5. Washing (DMF, DCM, DMF) coupling->washing2 kaiser_test 6. Kaiser Test (Check for completion) washing2->kaiser_test repeat_cycle 7. Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle repeat_cycle->fmoc_deprotection Next AA final_deprotection 8. Final Fmoc Deprotection repeat_cycle->final_deprotection Final AA cleavage 9. Cleavage from Resin & Tosyl Deprotection final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: A typical workflow for solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step with a fresh 20% piperidine/DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups, including the tosyl group from the tyrosine residue. Traditional methods for the removal of the tosyl group often involve strong reducing conditions, such as sodium in liquid ammonia.[9] In the context of modern SPPS with acid-labile resins, cleavage cocktails containing strong acids are typically employed. While many protecting groups are removed by trifluoroacetic acid (TFA), the tosyl group is generally stable to TFA. Its removal often requires stronger acids or different chemical approaches. For instance, electrolytic reduction has been shown to simultaneously cleave N-tosyl and S-benzyl groups.[10] It is crucial to consult specific literature for the cleavage cocktail that is compatible with both the resin and the full set of protecting groups on the peptide.

Curated Supplier Information

For researchers and drug development professionals seeking to procure this compound, the following is a list of reputable suppliers. It is always recommended to request a certificate of analysis to ensure the quality and purity of the product.

SupplierProduct NameCAS Number
This compound159505-46-1
This compound159505-46-1
This compound159505-46-1
This compound159505-46-1
O-Tosyl-L-tyrosine159505-46-1

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. The strategic use of the tosyl protecting group on the tyrosine side chain is a well-established method to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This guide provides a foundational understanding of its properties, a detailed protocol for its application in SPPS, and a curated list of suppliers to facilitate its procurement. As with any chemical synthesis, it is imperative to consult relevant safety data sheets and perform thorough literature research to tailor the protocols to the specific requirements of the target peptide.

References

  • Protheragen. This compound. [Link]

  • PubChem. This compound | C16H17NO5S | CID 15219947. [Link]

  • Aapptec Peptides. This compound, O-Tosyl-L-tyrosine[159505-46-1]. [Link]

  • Next Peptide. 159505-46-1 | this compound. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • Al-Obeidi, F., & Hruby, V. J. (1989). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. International journal of peptide and protein research, 34(3), 177–183. [Link]

  • Chem-Impex. O-Acetyl-L-tyrosine. [Link]

  • Seaskybio. O-Tosyl-L-tyrosine. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Yan, Y., Li, Y., & Li, L. (2021). Mechanisms for C α-C β bond cleavage of tyrosine side chain. Journal of the American Society for Mass Spectrometry, 32(1), 229-232. [Link]

  • ETW International. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing. [Link]

  • Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-224. [Link]

  • Liu, Z., & Li, X. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(3), 734-740. [Link]

  • Ramapanicker, R., & Mishra, S. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Organic & Biomolecular Chemistry, 21(31), 6335-6348. [Link]

  • Chemical-Suppliers. O-Dansyl-(L)-tyrosine | CAS 102783-48-2. [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., & Wenqing, Y. (1989). Solid-phase peptide synthesis using Nα-trityl-amino acids. Tetrahedron letters, 30(30), 3943-3946. [Link]

  • Metoree. 7 L-Tyrosine Manufacturers in 2025. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Tyrosine(Tosyl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tyrosine and the Tosyl Protecting Group in SPPS

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the chemical individuality of each amino acid residue dictates the strategic choices made by the peptide chemist. Tyrosine, with its phenolic hydroxyl group, is a critical residue, often implicated in biological activity and protein structure. However, this same hydroxyl group presents a synthetic challenge; its nucleophilic nature can lead to undesirable side reactions, such as O-acylation, during the coupling steps of peptide chain elongation.[1][2] This can result in branched impurities and diminished yields of the target peptide.[1]

To circumvent these issues, the hydroxyl group must be temporarily masked with a protecting group.[3] This guide focuses on the application of the p-toluenesulfonyl (Tosyl or Tos) group for the side-chain protection of tyrosine, typically incorporated into the synthesis as an Nα-protected derivative such as Boc-Tyr(Tos)-OH. The Tosyl group is known for its exceptional stability under a wide range of chemical conditions, making it a robust choice, particularly within the framework of Boc/Bzl (tert-butyloxycarbonyl/benzyl) synthesis strategies.[4] It is stable to the repetitive mild acid treatments used for Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and is typically removed only during the final, harsh acidolytic cleavage of the peptide from the resin support.[2]

This document provides a detailed examination of the properties of Tyr(Tos), its strategic implementation in Boc-SPPS, and comprehensive, field-proven protocols for its successful incorporation and subsequent deprotection.

Scientific Rationale and Strategic Considerations

Why Choose the Tosyl Protecting Group for Tyrosine?

The selection of a protecting group is a critical decision that influences the entire synthetic strategy. The Tosyl group offers several distinct advantages:

  • High Stability: The Tosyl group is an electron-withdrawing sulfonyl group, rendering the protected hydroxyl group exceptionally resistant to the acidic conditions required for Nα-Boc removal.[4] This stability prevents premature deprotection throughout the synthesis of long peptide chains.

  • Compatibility with Boc-SPPS: Its resilience to trifluoroacetic acid (TFA) and stability to the basic conditions used for neutralization make it fully compatible with the standard Boc-SPPS workflow.[3]

  • Orthogonality: In the context of Boc/Bzl strategy, the Tosyl group is removed under the same strong acid conditions (e.g., anhydrous Hydrogen Fluoride - HF) used to cleave benzyl-type side-chain protecting groups and the peptide from the resin, simplifying the final deprotection step.[2]

Potential Challenges and Mitigation Strategies

While robust, the use of Tyr(Tos) is not without its challenges. The primary concern arises during the final cleavage step. The cleavage of the Tosyl group generates highly reactive tosyl cations. These electrophilic species can re-attach to other nucleophilic residues in the peptide sequence, particularly the indole ring of tryptophan, leading to irreversible side products.[2]

Mitigation: This side reaction can be effectively suppressed by including a "scavenger" in the cleavage cocktail. Thioanisole is a highly effective scavenger for this purpose, as it readily traps the liberated tosyl cations, preventing their reaction with sensitive residues.[2][5] Therefore, the formulation of the final cleavage cocktail is of paramount importance when working with Tosyl-protected residues.

Physicochemical Properties

A summary of the key properties for the protected amino acid building block is provided below.

PropertyValueReference
Chemical Name N-Boc-O-tosyl-L-tyrosine
Synonym Boc-Tyr(Tos)-OH
Molecular Formula C₂₁H₂₅NO₇S[6][7]
Molecular Weight 435.49 g/mol [6][7]
Appearance White to off-white crystalline powder
Nα-Protecting Group tert-butyloxycarbonyl (Boc)[3]
Side-Chain Protection p-toluenesulfonyl (Tosyl)[4]
Solubility Soluble in DMF, DCM, NMP

Experimental Protocols & Methodologies

The following protocols are designed for manual Boc-SPPS. Reagent volumes and reaction times may need to be optimized for automated synthesizers.

Diagram: The Boc-SPPS Cycle for Tyr(Tos) Incorporation

Boc-SPPS Cycle for Incorporating Boc-Tyr(Tos)-OH cluster_0 Start Start: Peptide-Resin (Free N-terminus) Deprotection Step 1: Nα-Deprotection (TFA in DCM) Coupling Step 3: Coupling Add pre-activated Boc-Tyr(Tos)-OH Wash1 Wash (DMF, DCM) Coupling->Wash1 Remove excess reagents End Result: Peptide-Resin (N+1 residues, Boc-protected) Wash1->End Cycle Complete Wash2 Wash (DCM) Deprotection->Wash2 Remove TFA salt Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Wash2->Neutralization Prepare for coupling Wash3 Wash (DMF) Neutralization->Wash3 Remove excess base Wash3->Coupling Ready for next amino acid

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Incorporation of Boc-Tyr(Tos)-OH

This protocol describes a standard coupling cycle for adding Boc-Tyr(Tos)-OH to a growing peptide chain attached to a resin (e.g., Merrifield resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(Tos)-OH

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/DIEA

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).[8]

  • Nα-Boc Deprotection:

    • Treat the resin with the Deprotection Solution for 2 minutes and drain.

    • Add fresh Deprotection Solution and agitate for 20-30 minutes.[3]

    • Drain and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

  • Neutralization:

    • Wash the resin with the Neutralization Solution for 2 minutes. Repeat this step twice.[3]

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Activation and Coupling (HBTU method):

    • In a separate vessel, dissolve Boc-Tyr(Tos)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring:

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Diagram: Final Cleavage and Global Deprotection

Final Cleavage & Deprotection PeptideResin Peptide-Resin (e.g., Boc-AA...-Tyr(Tos)...-Resin) Cocktail Cleavage Cocktail (e.g., Reagent K) TFA, Phenol, Water, Thioanisole, EDT PeptideResin->Cocktail Suspend resin Reaction Stir at RT (1-3 hours) Cocktail->Reaction Initiate cleavage Filtration Filter & Wash Resin (with TFA) Reaction->Filtration Separate peptide solution Precipitation Precipitate Peptide (in cold ether) Filtration->Precipitation Isolate peptide CrudePeptide Crude Deprotected Peptide (H-AA...-Tyr-OH...) Precipitation->CrudePeptide Collect product

Caption: General workflow for peptide cleavage from the resin.

Protocol 2: Final Cleavage and Tosyl Group Removal

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Tosyl group along with other acid-labile side-chain protecting groups.

CAUTION: This procedure involves highly corrosive and toxic reagents like TFA and HF. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Cleavage Cocktail Selection: The choice of cocktail is critical and depends on the peptide sequence. For peptides containing Tyr(Tos) and other sensitive residues like Cys, Met, and Trp, "Reagent K" is a highly effective and commonly used option.[5][9]

ReagentCompositionPrimary UseReference
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr). Thioanisole scavenges tosyl cations.[5][9]
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)"Odorless" option, effective for trityl-based groups. Less effective for preventing Met oxidation.[10]

Procedure (Using Reagent K):

  • Preparation:

    • Ensure the N-terminal Boc group is removed by performing a final deprotection cycle as described in Protocol 1.

    • Thoroughly dry the peptide-resin under vacuum for at least 3 hours.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Prepare Reagent K fresh.

    • Add the Reagent K cocktail to the resin (approx. 10-20 mL per gram of resin).[5]

    • Stir or agitate the mixture at room temperature for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer deprotection times.[5][9]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate under a gentle stream of nitrogen or by rotary evaporation until it becomes a syrup.[5]

    • Add the concentrated solution dropwise into a centrifuge tube containing cold (–20°C) methyl tert-butyl ether (MTBE) or diethyl ether (approx. 10-20 times the volume of the concentrate).[9]

    • A white precipitate (the crude peptide) should form.

  • Collection and Drying:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The use of a Tosyl-protected tyrosine derivative, such as Boc-Tyr(Tos)-OH, is a powerful and reliable method within the Boc-SPPS framework. Its high stability ensures the integrity of the tyrosine side chain throughout the synthesis. While the potential for side reactions during final cleavage exists, this is a well-understood phenomenon that can be completely managed through the rational design of cleavage cocktails containing appropriate scavengers like thioanisole. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully incorporate Tyr(Tos) into their synthetic targets, enabling the production of high-quality peptides for research and drug development.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ChemicalBook. (n.d.). H-TYR(TOS)-OH.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). This compound, O-Tosyl-L-tyrosine[159505-46-1].
  • PubChem. (n.d.). This compound | C16H17NO5S | CID 15219947.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bocom-chem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

Sources

Application Notes and Protocols for the Synthesis of Phosphotyrosine Peptide Analogs Using H-Tyr(Tos)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Phosphotyrosine in Cellular Signaling and Drug Discovery

Protein tyrosine phosphorylation is a cornerstone of intracellular communication, a dynamic post-translational modification that acts as a molecular switch to control a vast array of cellular processes.[1] This reversible addition of a phosphate group to a tyrosine residue, orchestrated by a delicate balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), governs everything from cell growth and differentiation to metabolism and apoptosis.[2] The dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer and metabolic disorders, making the components of these pathways prime targets for therapeutic intervention.

Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for dissecting these complex signaling networks. They serve as high-fidelity probes to study the substrate specificity of PTPs, act as ligands for phosphotyrosine-binding domains such as SH2, and provide the foundational scaffolds for developing novel enzyme inhibitors.[3] While the direct incorporation of pre-phosphorylated amino acid building blocks is a common strategy in solid-phase peptide synthesis (SPPS), it can present challenges related to the stability of the phosphate group and potential side reactions.

This application note details an alternative and powerful orthogonal strategy: the "post-synthetic phosphorylation" approach. This method involves the incorporation of a protected, non-phosphorylated tyrosine derivative, O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH), into the peptide sequence. Following the completion of peptide assembly, the stable tosyl protecting group is removed, and the liberated hydroxyl group is subsequently phosphorylated on the solid support. This strategy offers unique advantages in terms of synthetic flexibility and is particularly well-suited for Boc (tert-butyloxycarbonyl) SPPS chemistry. We will provide a detailed rationale for this approach, along with comprehensive, field-proven protocols for its successful implementation.

The Rationale for a Post-Synthetic Phosphorylation Strategy with this compound

The choice of a synthetic strategy in peptide chemistry is guided by the desired final product and the chemical properties of the constituent amino acids. The post-synthetic phosphorylation approach using this compound offers several distinct advantages:

  • Orthogonality and Flexibility: The tosyl (Tos) group is a robust protecting group that is stable to the repetitive acidic conditions (e.g., TFA) used for the removal of the Nα-Boc group during Boc-SPPS.[4] This orthogonality allows for the completion of the entire peptide sequence before the tyrosine side chain is manipulated. This strategy provides a unique platform for creating differentially modified peptides, where, for instance, one tyrosine residue can be phosphorylated while another remains unmodified or is subjected to a different modification.

  • Avoidance of Coupling Issues with Phosphorylated Residues: The direct coupling of pre-phosphorylated amino acids can sometimes be inefficient due to the charged nature of the phosphate group, which can interfere with the coupling reaction. By incorporating the non-phosphorylated and protected this compound, standard and highly efficient coupling protocols can be employed throughout the synthesis.

  • Stability of the Protecting Group: The tosyl group provides excellent protection for the tyrosine hydroxyl group, preventing unwanted side reactions such as acylation during the coupling steps of SPPS.[4]

This strategy is particularly amenable to Boc-based SPPS, where the final cleavage and deprotection of the tosyl group can be achieved using strong acidolysis, typically with anhydrous hydrogen fluoride (HF).

Visualizing the Workflow: From this compound to a Phosphorylated Peptide

The overall synthetic workflow can be visualized as a three-stage process: peptide assembly, deprotection of the tosyl group, and on-resin phosphorylation.

G cluster_0 Stage 1: Peptide Assembly (Boc-SPPS) cluster_1 Stage 2: Tosyl Deprotection cluster_2 Stage 3: On-Resin Phosphorylation & Cleavage A Start with Resin B Couple Boc-AA-OH A->B C Boc Deprotection (TFA) B->C D Couple Boc-Tyr(Tos)-OH C->D E Continue Peptide Elongation D->E F Final Boc Deprotection E->F G HF Cleavage (removes Tos and other side-chain protecting groups) F->G Peptide-Resin with Tyr(Tos) H Phosphitylation with Phosphoramidite Reagent G->H Peptide-Resin with free Tyr-OH I Oxidation H->I J Final Cleavage from Resin & Phosphate Deprotection I->J K Purified Phosphopeptide J->K

Sources

HPLC purification methods for H-Tyr(Tos)-OH containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Tosylated Tyrosine (H-Tyr(Tos)-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of Purifying Tyr(Tos)-Containing Peptides

In the realm of solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the chemical reactions to the desired site. The tosyl (Tos) group, a p-toluenesulfonyl moiety, is frequently used to protect the phenolic hydroxyl group of tyrosine. This protection prevents unwanted side reactions during peptide elongation. However, after the peptide is assembled and cleaved from the solid support, a complex mixture remains. This crude product contains the desired full-length peptide alongside a host of impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage of other protecting groups.[1]

The purification of peptides containing this compound presents a unique set of challenges. The tosyl group is large and hydrophobic, significantly altering the overall physicochemical properties of the peptide compared to its unprotected counterpart. This increased hydrophobicity leads to longer retention times in reversed-phase HPLC (RP-HPLC) and can necessitate adjustments to standard purification protocols. Furthermore, the stability of the tosyl group under the acidic conditions typically used in RP-HPLC must be carefully considered to prevent premature deprotection during the purification process.

This guide provides a comprehensive framework for developing robust and efficient RP-HPLC purification methods for peptides containing tosylated tyrosine. We will explore the fundamental principles, offer a detailed method development strategy, and provide step-by-step protocols grounded in established chromatographic theory and practice.

Section 1: Fundamental Principles

The Mechanism of Reversed-Phase HPLC for Peptides

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase, typically silica chemically modified with C18 alkyl chains, is nonpolar. The mobile phase is a polar mixture, usually consisting of water and an organic solvent like acetonitrile (ACN).[3] Peptides are introduced to the column in a mobile phase with a high aqueous content, causing hydrophobic regions of the peptides to adsorb to the C18 stationary phase. By gradually increasing the concentration of the organic solvent (gradient elution), the mobile phase becomes more nonpolar. This change progressively weakens the hydrophobic interactions, allowing the bound peptides to desorb and elute from the column in order of increasing hydrophobicity.[2]

Impact of the Tosyl Group on Peptide Chromatography

The introduction of a tosyl group onto a tyrosine residue has two primary effects on a peptide's chromatographic behavior:

  • Increased Hydrophobicity: The aromatic tosyl group is significantly nonpolar. Its presence dramatically increases the overall hydrophobicity of the peptide. This results in stronger binding to the RP-HPLC stationary phase and, consequently, a later elution time compared to the analogous unprotected peptide. This property can be advantageous for separating the protected peptide from more polar, non-tosylated impurities.

  • Chemical Stability: The tosyl group is generally stable under the mildly acidic conditions (e.g., 0.1% Trifluoroacetic Acid, TFA) used in standard RP-HPLC.[4] However, aryl sulfonate esters can be susceptible to hydrolysis under strongly acidic conditions, although this is less of a concern with the brief exposure times and typical TFA concentrations used in chromatography.[5] It is crucial to use high-purity solvents and reagents to avoid introducing contaminants that could catalyze deprotection.

Key Components of the HPLC System
  • Stationary Phase (Column): For peptides, silica-based C18 columns are the industry standard.[1] It is critical to use columns with a wide pore size (e.g., 300 Å) to allow large peptide molecules unrestricted access to the bonded phase surface, which is essential for achieving good peak shape and resolution.[3]

  • Mobile Phase:

    • Aqueous Component (Solvent A): Typically HPLC-grade water.

    • Organic Modifier (Solvent B): Acetonitrile (ACN) is the most common choice due to its low viscosity, UV transparency, and volatility, which simplifies sample recovery by lyophilization.[3]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added to both mobile phases at a concentration of 0.05-0.1%. TFA serves two purposes: it acidifies the mobile phase to ensure that the carboxyl groups on the peptide are protonated, and it acts as an ion-pairing agent, forming a neutral complex with positively charged residues (Lys, Arg, His, N-terminus). This masks charge effects and minimizes undesirable interactions with residual silanol groups on the silica surface, resulting in sharper peaks and improved resolution.[3]

Section 2: A Strategic Approach to Method Development

A systematic approach is crucial for developing an effective purification method. The goal is to maximize the resolution between the target peptide and its closest eluting impurities while maintaining a reasonable run time and maximizing product recovery.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analysis & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Scale-Up & Purification cluster_3 Phase 4: Final Product Crude Crude Peptide Sample (Post-SPPS & Cleavage) Analytical Analytical HPLC Analysis (Fast Gradient Scouting) Crude->Analytical Inject small amount Column Select Column (Analytical vs. Preparative) Analytical->Column Identify target peak Gradient Optimize Gradient Slope (Shallow gradient around elution %B) Prep Preparative HPLC Run (Load crude sample) Gradient->Prep Transfer optimized method MobilePhase Confirm Mobile Phase (TFA, ACN/Water) Column->MobilePhase MobilePhase->Gradient Collect Fraction Collection (Based on UV signal) Prep->Collect AnalyzeFrac Analyze Fractions (Analytical HPLC) Collect->AnalyzeFrac Inject aliquots Pool Pool Pure Fractions AnalyzeFrac->Pool Identify pure fractions Lyophilize Lyophilization Pool->Lyophilize FinalQC Final QC Analysis Lyophilize->FinalQC

Caption: Workflow for HPLC purification of Tyr(Tos)-peptides.

Step 1: Initial Analytical Scouting

Before attempting a large-scale purification, it is essential to analyze the crude peptide mixture on an analytical scale.[2] This provides critical information about the complexity of the mixture, the retention time of the target peptide, and the identity of the major impurities.

  • Action: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA). Inject this onto an analytical C18 column (e.g., 4.6 x 150 mm).

  • Gradient: Use a fast, broad linear gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.

  • Goal: Determine the approximate percentage of organic modifier (%B) at which the this compound containing peptide elutes. The identity of the main peak should be confirmed by mass spectrometry (LC-MS if available).

Step 2: Column Selection

The choice of column depends on the amount of peptide to be purified. The chemistry of the stationary phase should be consistent between analytical and preparative scales to ensure a predictable transfer of the method.[6]

Parameter Analytical Scale Semi-Preparative Scale Preparative Scale
Purpose Method Development, Purity CheckPurification of 1-50 mgPurification of >50 mg
Typical ID 2.1 - 4.6 mm10 mm21.2 - 50 mm
Particle Size 1.8 - 5 µm5 - 10 µm5 - 15 µm
Pore Size 300 Å (Recommended)300 Å (Recommended)300 Å (Recommended)
Stationary Phase C18C18C18

Table 1: Recommended HPLC Column Specifications.

Step 3: Mobile Phase Optimization

For most Tyr(Tos)-containing peptides, the standard mobile phase system provides excellent results.

Component Solvent A (Aqueous) Solvent B (Organic)
Primary Solvent HPLC-Grade WaterHPLC-Grade Acetonitrile
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)

Table 2: Standard Mobile Phase Composition for Tyr(Tos)-Peptide Purification.

  • Why TFA is critical: As mentioned, TFA ensures protonation of acidic groups and provides ion-pairing for basic groups, leading to consistent retention and sharp peaks.[3] Using lower concentrations of TFA can sometimes be beneficial for LC-MS applications but may compromise peak shape on older silica columns.[3]

  • Alternative Ion-Pairing Agents: In rare cases where TFA does not provide adequate separation, other agents like formic acid (FA) can be used. FA will alter the selectivity of the separation, potentially resolving co-eluting impurities. However, TFA is the most common and effective starting point.

Step 4: Gradient Optimization

This is the most critical step for achieving high-purity fractions. The fast scouting gradient from Step 1 should be replaced with a shallower, more focused gradient centered around the elution point of the target peptide.[7]

  • Action: Based on the scouting run, design a new gradient. For example, if the peptide eluted at 45% B in the fast gradient, a new gradient might be:

    • 0-5 min: 25% B (isocratic hold)

    • 5-45 min: 25% to 55% B (shallow gradient)

    • 45-50 min: 55% to 95% B (wash step)

    • 50-60 min: 95% to 25% B (re-equilibration)

  • The Power of a Shallow Gradient: A shallow gradient (e.g., 0.5-1% B per minute) increases the time the peptide spends migrating through the column, significantly improving the resolution between closely eluting species.[7]

GradientLogic node_result Scale Up Method node_action node_action Start Crude Analysis Complete? Resolution Is Resolution Adequate? Start->Resolution Good Good Resolution->Good Yes Bad Bad Resolution->Bad No Good->node_result Proceed to Preparative Scale Action_Shallow Decrease Gradient Slope (e.g., from 2%/min to 0.5%/min) Bad->Action_Shallow Primary Action Action_Shallow->Resolution Re-analyze

Caption: Logic for optimizing the HPLC gradient.

Section 3: Detailed Experimental Protocols

Protocol 1: Analytical HPLC for Crude Peptide Analysis
  • Sample Preparation: Weigh approximately 1 mg of crude peptide and dissolve it in 1 mL of a 50:50 mixture of Solvents A and B. If solubility is poor, add a minimal amount of DMSO or DMF.

  • System Setup:

    • Column: C18, 300 Å, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30-40 °C.

  • Gradient Program (Scouting):

    • Time 0 min: 5% B

    • Time 30 min: 95% B

    • Time 35 min: 95% B

    • Time 36 min: 5% B

    • Time 40 min: 5% B

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis: Identify the main peak and its retention time. If possible, confirm its mass.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the bulk of the crude peptide (e.g., 50 mg) in a minimal volume of a solvent that ensures complete dissolution (e.g., DMSO, or Mobile Phase A). Ensure the solution is filtered through a 0.45 µm filter before injection.

  • System Setup:

    • Column: C18, 300 Å, 21.2 x 250 mm, 10 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 18-20 mL/min (adjust based on column diameter).

    • Detection: UV at 220 nm.

  • Gradient Program (Optimized): Use the shallow gradient developed in Section 2.4.

  • Injection & Fraction Collection: Inject the entire sample. Set the fraction collector to collect peaks based on the UV signal, using appropriate slope and threshold settings. Collect the main peak in multiple small fractions.

  • Post-Run: Wash the column with a high concentration of Solvent B to remove any remaining hydrophobic impurities.

Protocol 3: Post-Purification Analysis and Handling
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Freeze the pooled solution at -80 °C and then lyophilize (freeze-dry) until a dry, fluffy white powder is obtained. This removes the water, acetonitrile, and volatile TFA.

  • Final QC: Perform a final analytical HPLC and mass spectrometry analysis on the lyophilized product to confirm its purity and identity.

Section 4: Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silica silanols.- Column overload.- Column degradation (high pH).- Ensure 0.1% TFA is present in mobile phases.[3]- Reduce sample load.- Use a new column; operate within pH 2-8.[8]
Poor Resolution - Gradient is too steep.- Inappropriate column chemistry.- Decrease the gradient slope (%B/min).[7]- Ensure a wide-pore (300 Å) C18 column is used.
No Peptide Elution - Peptide is extremely hydrophobic and precipitated on the column.- Incorrect mobile phase.- Increase organic modifier in wash step (can use isopropanol).- Confirm mobile phase composition.
Multiple Peaks for a Single Product - On-column degradation.- Conformational isomers.- Check stability of the peptide in the mobile phase.- Slightly increase column temperature (e.g., to 40-50 °C) to potentially coalesce conformers.

Conclusion

The successful purification of this compound containing peptides via reversed-phase HPLC is a highly achievable goal that hinges on a systematic and logical approach to method development. By understanding the fundamental impact of the hydrophobic tosyl group on retention behavior and employing a strategy of analytical scouting followed by gradient optimization, researchers can effectively resolve their target peptide from synthesis-related impurities. The use of high-quality, wide-pore C18 stationary phases and a standard TFA-based mobile phase system provides a robust foundation for nearly all applications. The protocols and strategies outlined in this guide offer a comprehensive framework for achieving high-purity peptides ready for downstream research and development.

References

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Biotage. (2023). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • Monera, O. D., et al. (1996). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 232(1), 47-53. Available at: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]

Sources

Application Notes & Protocols: Strategies for the Deprotection of O-Tosyl Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis, the strategic use of protecting groups is paramount. The p-toluenesulfonyl (tosyl, Ts) group is a robust and widely used protecting group for the phenolic hydroxyl of tyrosine. Its electron-withdrawing nature deactivates the phenol ring towards electrophilic substitution and prevents unwanted side reactions. However, the very stability that makes the tosyl group an excellent protector also presents a significant challenge: its removal.[1][2] Cleavage of the highly stable aryl sulfonate ester requires specific and often harsh conditions.[3]

This comprehensive guide provides an in-depth analysis of various deprotection strategies for the tosyl group on tyrosine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and expert insights to empower rational decision-making in the laboratory. We will explore methodologies ranging from strong acid cleavage to various reductive techniques, providing detailed, step-by-step protocols and a comparative analysis to guide the selection of the most appropriate method for a given synthetic context.

Part 1: Strong Acid-Mediated Cleavage

Strong acids are frequently employed to cleave the S-O bond of the tosylate ester. The mechanism involves protonation of the sulfonate oxygen, which enhances the leaving group ability of the tosyloxy moiety, followed by nucleophilic attack or solvolysis. However, these harsh conditions can be detrimental to other acid-labile functional groups within the molecule.

Hydrogen Bromide (HBr) in Acetic Acid with Phenol

This is a classic and potent method for tosyl group removal.[1] The combination of a strong acid (HBr) with a scavenger (phenol) is crucial for its efficacy.

Mechanism of Action: The reaction proceeds via protonation of the tosylate oxygen by HBr, making it a better leaving group. The bromide ion can then act as a nucleophile, attacking the sulfur atom and cleaving the S-O bond. Phenol acts as a scavenger for any reactive electrophilic species, such as brominated byproducts or carbocations, that could otherwise lead to unwanted side reactions on sensitive residues like tryptophan or methionine.

Expert Insights & Causality:

  • Why Phenol? Phenol is an excellent scavenger because its electron-rich aromatic ring readily undergoes electrophilic substitution, effectively trapping harmful electrophiles that could otherwise damage the target peptide.

  • Temperature Control: The reaction is typically heated to facilitate cleavage, but excessive heat can cause degradation. A temperature of 50-70°C is a common starting point.[1]

  • Anhydrous Conditions: Water must be excluded as it can compete as a nucleophile and lead to incomplete reactions or side products. The use of glacial acetic acid and anhydrous HBr is critical.

Detailed Protocol: HBr/AcOH/Phenol Deprotection

  • Preparation: In a flame-dried, round-bottom flask equipped with a stir bar and reflux condenser, dissolve the tosyl-protected tyrosine-containing compound (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: Add solid phenol (10-20 eq) to the solution. Carefully add a 33% solution of HBr in acetic acid (a significant excess, e.g., 20-40 eq of HBr).

  • Reaction: Heat the mixture to 50-60°C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a vigorously stirred beaker of ice-cold diethyl ether to precipitate the deprotected product.

    • Collect the precipitate by vacuum filtration, washing thoroughly with cold diethyl ether to remove residual acetic acid and phenol.

    • Dry the solid product under high vacuum.

  • Validation: Confirm deprotection and purity by HPLC and Mass Spectrometry (MS). Further purification by preparative HPLC may be necessary.

Trifluoroacetic Acid (TFA) Cleavage

Trifluoroacetic acid (TFA) is a cornerstone of peptide chemistry, often used for the final deprotection and cleavage from solid-phase resins.[4] While effective for many protecting groups, its ability to cleave the O-tosyl group on tyrosine is limited and often requires harsh conditions or specialized scavengers. Standard TFA cocktails (e.g., 95% TFA) at room temperature are generally insufficient for complete removal.[5]

Expert Insights & Causality:

  • Limited Efficacy: The aryl S-O bond is significantly stronger than the ester bonds of groups like Boc or t-butyl ethers, making it resistant to standard TFA treatment.

  • Scavenger Necessity: If attempting this method, scavengers like thioanisole or 1,2-ethanedithiol (EDT) are mandatory to prevent re-sulfonylation or modification of other residues.[4]

  • Alternative Strong Acids: For more effective acid-mediated cleavage, stronger acids like trifluoromethanesulfonic acid (TFMSA) are often required, though this increases the risk of side reactions.[5]

Due to its limited effectiveness and the availability of better methods, a detailed protocol for TFA-only cleavage of tyrosine-O-Ts is not recommended. It is generally employed in cocktails designed for other protecting groups where partial or slow deprotection of the tosyl group might be observed.

Part 2: Reductive Cleavage Strategies

Reductive methods offer a milder alternative to harsh acidic conditions and are often more compatible with sensitive functional groups. These methods typically involve single-electron transfer (SET) to the tosylate, leading to the fragmentation of the S-O bond.

Dissolving Metal Reductions

a) Sodium in Liquid Ammonia (Na/NH₃) This classic Birch-type reduction is highly effective but requires specialized equipment for handling liquid ammonia and pyrophoric sodium.

Mechanism of Action: Sodium metal dissolves in liquid ammonia to form solvated electrons. These electrons are powerful reducing agents that transfer to the aromatic ring of the tosyl group. The resulting radical anion undergoes fragmentation, cleaving the S-O bond to release the phenoxide, which is protonated upon workup.

Expert Insights & Causality:

  • Orthogonality: This method is orthogonal to many acid-labile and base-labile protecting groups.

  • Over-reduction Risk: Aromatic rings and other reducible functional groups (alkynes, ketones) can also be reduced under these conditions. Careful control of stoichiometry and reaction time is essential.

  • Safety: Requires a low-temperature setup (-78°C) and extreme caution due to the use of liquid ammonia and sodium metal.

b) Magnesium in Methanol (Mg/MeOH) This method is a safer and more convenient dissolving metal reduction that can be performed in standard laboratory glassware.[6][7]

Mechanism of Action: Magnesium metal acts as a single-electron donor in the presence of a proton source (methanol). The electron transfer to the tosylate group leads to reductive cleavage of the S-O bond. The reaction generates magnesium methoxide and toluenesulfinic acid as byproducts.[8]

Detailed Protocol: Mg/MeOH Deprotection

  • Preparation: To a solution of the tosyl-protected compound (1.0 eq) in anhydrous methanol (0.05-0.1 M), add activated magnesium turnings (10-20 eq) under an inert atmosphere (N₂ or Ar).

  • Initiation: The reaction can be initiated by gentle heating or sonication if it does not start spontaneously. An exothermic reaction with hydrogen evolution is typically observed.

  • Reaction: Stir the suspension at room temperature or gentle reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction to 0°C.

    • Carefully quench the reaction by the slow addition of 1 M aqueous ammonium chloride (NH₄Cl) solution until all magnesium is consumed.

    • Filter the mixture through a pad of Celite® to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Validation: Purify by column chromatography and confirm the structure by NMR and MS.

Samarium (II) Iodide (SmI₂) Reduction

Samarium(II) iodide is a powerful, yet mild and chemoselective, single-electron transfer reagent.[9][10] It is particularly useful for deprotecting sulfonamides and sulfonates under neutral conditions at low temperatures.[11][12]

Mechanism of Action: SmI₂ donates an electron to the tosylate, forming a radical anion intermediate. This intermediate rapidly fragments, cleaving the S-O bond to generate a phenoxide and a sulfonyl radical. A second SmI₂ molecule reduces the sulfonyl radical.

Expert Insights & Causality:

  • Chemoselectivity: SmI₂ is known for its excellent functional group tolerance. Esters, amides, and many other common protecting groups are often untouched.[10]

  • Activation: For particularly stubborn tosylates, activation of the substrate may be required. For N-tosyl amides, for instance, trifluoroacetylation can precede SmI₂ addition to facilitate cleavage.[11][12]

  • Stoichiometry: A stoichiometric amount (typically 2.2-3.0 equivalents) of SmI₂ is required. The deep blue/green color of SmI₂ provides a visual indicator; the reaction is complete when the color persists.

Catalytic Transfer Hydrogenation (CTH)

CTH is a safe and practical alternative to using high-pressure hydrogen gas. It involves the use of a hydrogen donor molecule in the presence of a palladium catalyst.

Mechanism of Action: A hydrogen donor (e.g., ammonium formate, formic acid, isopropanol) transfers hydrogen to a heterogeneous catalyst like Palladium on Carbon (Pd/C).[13][14] The activated hydrogen on the catalyst surface then mediates the hydrogenolysis of the S-O bond.

Expert Insights & Causality:

  • Safety and Convenience: Avoids the need for high-pressure hydrogenation equipment.

  • Donor Choice: Ammonium formate is a common and effective hydrogen donor.[13] Isopropanol has also been shown to be a mild reducing agent for this purpose.[15]

  • Limitations: The catalyst can sometimes be poisoned by sulfur-containing compounds, which are generated as byproducts, potentially slowing or stalling the reaction.

Part 3: Comparative Analysis & Visualization

Choosing the right deprotection strategy is critical and depends on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction.

Table 1: Comparison of Tyrosine-O-Tosyl Deprotection Strategies

MethodReagentsConditionsAdvantagesLimitations & Side Reactions
Strong Acid HBr, Acetic Acid, Phenol50-70°C, 2-6 hPotent, effective, well-establishedHarsh; not compatible with acid-labile groups (Boc, Trt); corrosive and hazardous reagents.
Dissolving Metal Mg, MethanolRT to Reflux, 2-12 hMilder than strong acid; convenient setupCan reduce other functional groups (ketones, esters); reaction can be heterogeneous and slow to initiate.
SmI₂ Reduction Samarium(II) Iodide, THF-78°C to RT, < 1 hVery mild, highly chemoselective, rapidStoichiometric reagent, air/moisture sensitive, requires anhydrous conditions.
CTH Pd/C, Ammonium FormateRT to Reflux, 4-24 hSafe (no H₂ gas), mild conditionsCatalyst poisoning by sulfur byproducts; may reduce other groups (alkenes, Cbz).

Visualization of Deprotection Workflow

The following diagram illustrates a generalized workflow for a deprotection experiment, emphasizing the critical steps of reaction monitoring and product validation.

G Generalized Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_validation Validation Start Tosyl-Protected Substrate Setup Dissolve in Anhydrous Solvent under Inert Atmosphere Start->Setup AddReagent Add Deprotection Reagent (e.g., Mg/MeOH or HBr/Phenol) Setup->AddReagent React Stir under Controlled Temperature AddReagent->React Monitor Monitor by TLC/HPLC React->Monitor Iterate Monitor->React Workup Quench Reaction & Perform Aqueous Workup Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Confirm Confirm Structure & Purity (NMR, MS, HPLC) Purify->Confirm End Pure Deprotected Product Confirm->End

Caption: Generalized workflow for tosyl deprotection experiments.

Visualization of Reductive Cleavage Mechanism

This diagram illustrates the single-electron transfer (SET) mechanism characteristic of dissolving metal and SmI₂ reductions.

G Reductive Cleavage (SET) Mechanism Start Tyr-O-Ts RadicalAnion [Tyr-O-Ts]•⁻ (Radical Anion) Start->RadicalAnion + e⁻ (from Mg or SmI₂) Products Tyr-O⁻   +   •SO₂-Tol (Phenoxide + Sulfonyl Radical) RadicalAnion->Products Fragmentation Final Tyr-OH (Deprotected Tyrosine) inv1->Final Protonation (Workup)

Sources

Troubleshooting & Optimization

Technical Support Center: H-Tyr(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to common issues encountered when using H-Tyr(Tos)-OH in solid-phase peptide synthesis (SPPS). We will explore the causality behind side reactions and offer field-proven protocols to ensure the integrity of your synthetic peptides.

Section 1: Troubleshooting Guide

This section addresses specific problems you might observe during your synthesis and purification workflow.

Question 1: My mass spectrometry (MS) results show an unexpected peak at M+154 Da. What is this modification and how can I prevent it?

Answer:

Problem: You are observing a mass addition of +154 Da to your target peptide, which contains a tyrosine (Tyr) residue initially protected with a tosyl (Tos) group.

Probable Cause: This mass shift corresponds to the re-attachment of the tosyl group (CH₃C₆H₄SO₂-, mass ≈ 155 Da, with a net addition of 154 Da after displacement of H) onto a nucleophilic side chain during the final trifluoroacetic acid (TFA) cleavage step. The primary culprit is the highly reactive tosyl cation (Tos⁺) generated during deprotection. While the intended target for this side reaction is often the electron-rich phenol ring of an unprotected tyrosine, it can also modify other nucleophilic residues like tryptophan (Trp).[1][2]

This side reaction, known as sulfonation , is a classic issue when using sulfonyl-based protecting groups under strong acid conditions.[3] The highly electrophilic Tos⁺ cation, once cleaved, will readily attack other electron-rich aromatic rings present in the peptide sequence.

Solution: The most effective way to prevent this is by using an optimized cleavage cocktail that contains "scavengers." Scavengers are nucleophilic agents added to the TFA to trap reactive cationic species before they can modify the peptide.

Recommended Protocol: Optimized Cleavage for Tyr(Tos)-Containing Peptides

  • Prepare the Cleavage Cocktail: For a standard 0.1 mmol scale synthesis, prepare the following "Reagent K" style cocktail fresh.[4] This cocktail is robust for peptides containing various sensitive residues, including Tyr, Trp, Cys, and Met.[4][5]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5% (Acts as a scavenger for various cations and protects Tyr/Trp).[6][7]

    • Water: 5% (Scavenges tert-butyl cations).[6]

    • Thioanisole: 5% (A soft nucleophile, highly effective at trapping the tosyl cation).[1]

    • 1,2-Ethanedithiol (EDT): 2.5% (Reduces methionine sulfoxide and scavenges other cations).[4]

  • Perform the Cleavage:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Add the freshly prepared cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis) to the resin.

    • Stir or agitate the mixture at room temperature for 2 to 3 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]

  • Isolate the Peptide:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small additional volume of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate dropwise into a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

By using a scavenger like thioanisole, you provide a more attractive target for the Tos⁺ cation, effectively preventing it from reattaching to your peptide.

Question 2: After cleavage, my HPLC profile shows a broad peak or multiple closely eluting peaks around the target mass. What's happening?

Answer:

Problem: The crude peptide shows poor purity on HPLC, with multiple species that are difficult to resolve, even though the main peak corresponds to the correct mass.

Probable Cause: This issue often points to incomplete removal of the tosyl protecting group. The tosyl group is known for its high stability, which is advantageous during synthesis but can make its removal challenging under standard TFA conditions.[6][8] Incomplete deprotection results in a heterogeneous mixture of the fully deprotected peptide and the partially protected peptide (still containing Tyr(Tos)), which have similar chromatographic properties but are distinct species. Harsh acidic conditions are often required for complete removal.[8][9]

Solution: The solution involves optimizing the cleavage time and potentially the composition of the cleavage cocktail to enhance deprotection efficiency.

Troubleshooting Workflow:

G

Step-by-Step Protocol Adjustments:

  • Extend Cleavage Duration: The simplest first step is to increase the reaction time. For many sequences, extending the cleavage from the standard 2 hours to 4 hours at room temperature is sufficient to drive the deprotection to completion.

  • Verify Cocktail Composition: Ensure your cleavage cocktail is robust enough. A simple TFA/TIPS/Water mix may not be sufficient. The presence of thioanisole is particularly helpful not just for scavenging, but also for aiding in the cleavage of sulfonyl-based protecting groups.[1] If you are not using a cocktail similar to Reagent K, switch to it.[4]

  • Trial Cleavage: For very long or complex peptides, it is prudent to perform a small-scale trial cleavage. Take a small aliquot of the resin, treat it with your chosen cleavage cocktail, and monitor the reaction over time (e.g., at 1, 2, and 4 hours) by HPLC to determine the optimal cleavage time for your specific sequence.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: When should I choose this compound over the more common H-Tyr(tBu)-OH?

The choice between Tyr(Tos) and Tyr(tBu) depends on the overall synthetic strategy.

  • H-Tyr(tBu)-OH is the standard choice for most routine Fmoc-SPPS. The tert-butyl (tBu) group is highly acid-labile and is removed cleanly and efficiently with standard TFA cocktails.[11]

  • This compound is used in specific, more complex synthetic schemes. Its greater stability to acid means it can be retained while other, more labile groups (like Boc or trityl from a resin) are removed with milder acid treatments. This is a key principle of "orthogonal" protection strategy, where different protecting groups can be removed selectively under different conditions.[12] You would choose Tyr(Tos) if you need the tyrosine sidechain to remain protected during an intermediate, mild acid-cleavage step.

Q2: Can the tosyl group modify amino acids other than Tyrosine or Tryptophan?

While Tyr and Trp are the most susceptible due to their electron-rich aromatic side chains, other nucleophilic residues can theoretically be targets. Methionine (Met) and, to a lesser extent, Cysteine (Cys) have nucleophilic sulfur atoms. However, modification at these sites by the tosyl cation is less common compared to alkylation by other cations like the trityl or tert-butyl cation.[13] The use of a well-rounded scavenger cocktail like Reagent K, which contains EDT and thioanisole, provides excellent protection for all these sensitive residues.[4]

Q3: Are there alternatives to the tosyl group that offer similar stability?

Yes, for strategies requiring high acid stability, other protecting groups can be considered. The Benzyl (Bzl) ether group (-CH₂C₆H₅), used in Fmoc-Tyr(Bzl)-OH, offers intermediate acid stability. It is more stable than tBu but is still partially removed by standard TFA cleavage, making it more suitable for Boc-SPPS or specific Fmoc strategies where complete final deprotection is not an issue.[1] For even greater stability, more specialized protecting groups are available from chemical suppliers.

Summary of Common Scavengers and Their Targets
ScavengerChemical ClassPrimary Target(s)Typical % in Cocktail
Triisopropylsilane (TIPS) Silane / Hydride DonorTrityl cations, other carbocations[14]2-5%
Phenol Aromatic NucleophileGeneral carbocations, protects Tyr/Trp[6]5%
Water NucleophileTert-butyl cations[6]2.5-5%
Thioanisole ThioetherSoft electrophiles, Tosyl cations, Benzyl groups[1]5%
1,2-Ethanedithiol (EDT) ThiolGeneral carbocations, reduces Met(O)[4]2.5%

This guide provides a foundational understanding of the challenges associated with using this compound and offers robust solutions to ensure the successful synthesis of your target peptides. For further inquiries, please consult the references below or contact our technical support team.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2019). How do I prevent tyrosine modification during acid peptide hydrolysis (6N HCl, 110 C, 24 hrs)?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • National Center for Biotechnology Information. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Springer. (n.d.). Side Reactions in - Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Reddit. (2020). Deprotection of Tosylate/Mesylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the N-Tosyl Group in 2-(Furan-3-yl)-1-tosylpyrrolidine.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone advise, what are the synthetic peptide by-products revealed as +96 molecular ions in MS analysis?. Retrieved from [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • UC Berkeley Superfund Research Program. (n.d.). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Retrieved from [Link]

Sources

Technical Support Center: Tosyl Deprotection from Tyrosine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the deprotection of tosylated tyrosine residues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: Why is the tosyl group used to protect the phenolic hydroxyl of tyrosine?

The p-toluenesulfonyl (tosyl or Ts) group is a robust protecting group for the phenolic hydroxyl of tyrosine. It forms a stable tosylate ester that is resistant to a wide range of reaction conditions, including many used in peptide synthesis.[1] This stability, however, can also make its removal challenging.[1]

Q2: What are the main strategies for cleaving the O-tosyl group from tyrosine?

Deprotection of an aryl tosylate, such as on a tyrosine side chain, typically falls into two major categories:

  • Reductive Cleavage: These methods use potent reducing agents to cleave the sulfur-oxygen bond. Common reagents include sodium naphthalenide, magnesium in methanol (Mg/MeOH), and samarium(II) iodide.[2][3]

  • Acidic Hydrolysis: Strong acids can be used to hydrolyze the tosylate ester. Conditions often involve heating with reagents like hydrobromic acid (HBr) in acetic acid, sometimes with scavengers like phenol.[4][5] However, these harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule.[4]

Q3: Can I use basic conditions for deprotection?

While some sulfonamides can be cleaved under strongly basic conditions, aryl tosylate esters are generally stable to base. Attempting deprotection with common bases is unlikely to be effective and may lead to side reactions on other parts of your molecule.

Troubleshooting Guide: Incomplete Deprotection

This section addresses specific issues you may encounter during the deprotection of tosylated tyrosine residues.

Problem 1: My reaction is sluggish or incomplete, even after extended reaction times.

Possible Cause 1: Insufficiently strong reducing agent or acidic conditions.

The stability of the aryl tosylate bond is significant. The chosen conditions may simply lack the potential to drive the reaction to completion.

  • Expert Insight: Reductive methods are often more effective and milder than harsh acidic conditions for aryl tosylates. Sodium naphthalenide is a very powerful single-electron transfer (SET) agent capable of cleaving this bond efficiently.[2] The Mg/MeOH system is another effective reductive method.[3] If using acidic methods, ensure the acid concentration and temperature are sufficient, but be mindful of potential side reactions.[5]

Possible Cause 2: Poor solubility of the substrate.

If your tosylated compound is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient as it can only occur at the surface of the solid material.

  • Expert Insight: For reductive cleavages, solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are common.[2][6] If solubility is an issue, consider gentle heating or using a co-solvent to fully dissolve your starting material before proceeding with the reaction.

Possible Cause 3: Deactivation of the reducing agent.

Reductive reagents like sodium naphthalenide are highly sensitive to moisture and oxygen. Contamination will quench the reagent and halt the reaction.

  • Expert Insight: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is thoroughly dried before use.

Problem 2: I see the formation of multiple byproducts on my TLC or LC-MS.

Possible Cause 1: Side reactions under harsh acidic conditions.

Strongly acidic deprotection, such as with HBr, can lead to side reactions, particularly if other sensitive functional groups are present.[4][7] For peptides, acid-catalyzed side reactions like O- to C-migration of benzyl groups (if present) or cyclization of aspartyl residues can occur.[7]

  • Expert Insight: Whenever possible, opt for milder reductive methods to avoid acid-mediated side reactions. If acid is necessary, consider using scavengers like phenol or thioanisole to trap reactive intermediates that could otherwise modify your product.[8]

Possible Cause 2: Degradation of the starting material or product.

If your molecule contains other labile functional groups (e.g., certain esters, Boc groups), they may not be stable to the deprotection conditions required for the tosyl group.

  • Expert Insight: A crucial part of synthetic strategy is choosing orthogonal protecting groups. The tosyl group's high stability means its removal often requires conditions that are not compatible with more labile protecting groups. If you are encountering this issue, a redesign of the synthetic route with a more compatible protecting group strategy may be necessary.

Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process when faced with an incomplete tosyl deprotection.

G start Incomplete Tosyl Deprotection of Tyrosine check_method What deprotection method was used? start->check_method reductive Reductive (e.g., Na/Naphth, Mg/MeOH) check_method->reductive acidic Acidic (e.g., HBr/AcOH) check_method->acidic reductive_q1 Was the reaction performed under strictly anhydrous/inert conditions? reductive->reductive_q1 acidic_q1 Are there other acid-labile groups in the molecule? acidic->acidic_q1 reductive_a1_no No reductive_q1->reductive_a1_no reductive_a1_yes Yes reductive_q1->reductive_a1_yes reductive_s1 Repeat reaction using anhydrous solvents and an inert atmosphere (Ar or N2). reductive_a1_no->reductive_s1 reductive_q2 Is the starting material fully soluble? reductive_a1_yes->reductive_q2 reductive_a2_no No reductive_q2->reductive_a2_no reductive_a2_yes Yes reductive_q2->reductive_a2_yes reductive_s2 Try a different solvent system or gentle heating to ensure complete dissolution. reductive_a2_no->reductive_s2 reductive_s3 Increase reagent equivalents or reaction time. Consider switching to a stronger reducing agent. reductive_a2_yes->reductive_s3 acidic_a1_yes Yes acidic_q1->acidic_a1_yes acidic_a1_no No acidic_q1->acidic_a1_no acidic_s1 Switch to a milder reductive method to preserve other functional groups. acidic_a1_yes->acidic_s1 acidic_q2 Is there evidence of side products (e.g., charring, multiple spots on TLC)? acidic_a1_no->acidic_q2 acidic_a2_yes Yes acidic_q2->acidic_a2_yes acidic_a2_no No acidic_q2->acidic_a2_no acidic_s2 Lower the temperature, reduce reaction time, or add scavengers (e.g., phenol). acidic_a2_yes->acidic_s2 acidic_s3 Increase acid concentration or temperature cautiously. Monitor carefully. acidic_a2_no->acidic_s3

Caption: Troubleshooting decision tree for incomplete tosyl deprotection.

Experimental Protocols

Protocol 1: Reductive Cleavage with Sodium Naphthalenide

This method is highly effective but requires strict anhydrous and inert conditions. The mechanism involves a single electron transfer (SET) from the naphthalene radical anion to the tosylate, leading to cleavage of the S-O bond.[2]

Workflow Diagram

G sub Dissolve Substrate in Anhydrous THF add Add Reagent to Substrate at -78°C sub->add reagent Prepare Sodium Naphthalenide Solution reagent->add react Stir under Argon add->react quench Quench with Aqueous NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify

Caption: Experimental workflow for sodium naphthalenide deprotection.

Step-by-Step Procedure
  • Preparation: Under an argon atmosphere, add freshly cut sodium metal (2.2 eq.) to a flask containing anhydrous tetrahydrofuran (THF). Add naphthalene (2.0 eq.) to the flask. Stir the mixture at room temperature until the sodium dissolves and a deep green color persists, indicating the formation of the sodium naphthalenide radical anion.

  • Reaction Setup: In a separate flask, dissolve your O-tosyl tyrosine-containing compound (1.0 eq.) in anhydrous THF under an argon atmosphere.

  • Deprotection: Cool the substrate solution to -78 °C (dry ice/acetone bath). Slowly add the pre-formed sodium naphthalenide solution via cannula or syringe until the green color persists, indicating a slight excess of the reagent.

  • Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)

This method is a milder alternative to sodium naphthalenide and can be more tolerant of certain functional groups.[3][9]

Step-by-Step Procedure
  • Reaction Setup: To a solution of the O-tosyl tyrosine derivative (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).

  • Reaction: Stir the suspension at room temperature. Sonication can be used to accelerate the reaction.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove excess magnesium. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in an appropriate solvent and purify by flash column chromatography.

Comparison of Deprotection Methods
MethodReagentsConditionsProsCons
Sodium Naphthalenide Sodium, Naphthalene, THF-78 °C, Inert atmosphereHighly effective, fastRequires strict anhydrous/inert conditions, highly reactive
Magnesium/Methanol Mg turnings, MeOHRoom TemperatureMilder conditions, operationally simpleCan be slower, may require sonication
Acidic Hydrolysis 33% HBr in Acetic Acid, Phenol60-90 °CPotent for very stable tosylatesHarsh conditions, risk of side reactions, not suitable for sensitive substrates[1][10]

Analytical Methods for Monitoring Deprotection

Q: How can I effectively monitor the progress of my deprotection reaction?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method.

  • Principle: The starting material (O-tosyl tyrosine) is significantly less polar than the product (free tyrosine). This difference in polarity allows for easy separation on a silica gel TLC plate.

  • Procedure:

    • Choose an appropriate solvent system (e.g., 10-20% methanol in dichloromethane).

    • Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate.

    • Elute the plate.

    • Visualize the spots under a UV lamp (254 nm). The tosyl group is a good UV chromophore.

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material (higher Rf) will diminish, and a new spot corresponding to the product (lower Rf, often staying near the baseline) will appear.[11][12]

Q: How do I confirm the identity and purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for confirmation.

  • HPLC: Reversed-phase HPLC can be used to separate the starting material from the product. The deprotected tyrosine will have a shorter retention time than its tosylated precursor due to its increased polarity. This method is also excellent for assessing the purity of the final product.[13][14][15]

  • Mass Spectrometry: MS provides definitive confirmation of the product's identity by determining its molecular weight.

    • Starting Material (O-Tosyl Tyrosine derivative): The mass spectrum will show a peak corresponding to [M+H]⁺ of the tosylated compound.

    • Product (Tyrosine derivative): The mass spectrum will show a peak corresponding to [M+H]⁺ of the deprotected compound. The mass difference between the starting material and the product should be approximately 154.03 Da, corresponding to the mass of the tosyl group (C₇H₇SO₂).[16][17]

References

  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Available at: [Link]

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. (n.d.). ScienceMadness.org. Available at: [Link]

  • Tosyl group. (n.d.). Wikipedia. Available at: [Link]

  • Krasnov, M. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
  • The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters. (1972). TopSCHOLAR. Available at: [Link]

  • Huang, W., Zhang, X., Liu, H., Shen, J., & Jiang, H. (2005). New selective O-debenzylation of phenol with Mg/MeOH. ScienceMadness.org. Available at: [Link]

  • Krasnov, M. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
  • HPLC Methods for analysis of Tyrosine. (n.d.). HELIX Chromatography. Available at: [Link]

  • Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Available at: [Link]

  • Magnesium in Methanol (MG - MeOH) in Organic Syntheses. (2004). Scribd. Available at: [Link]

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. (2004). ResearchGate. Available at: [Link]

  • Deprotection of Tosylate/Mesylate. (2020). Reddit. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Available at: [Link]

  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. (n.d.). Charles University. Available at: [Link]

  • Rush, J., et al. (2005). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. PNAS. Available at: [Link]

  • Hrncirova, L., et al. (2011). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. PubMed. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]

  • Yagami, T., et al. (1993). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. PubMed. Available at: [Link]

  • Can someone suggest an efficient method to deprotection of O-tosylate?. (2014). ResearchGate. Available at: [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (n.d.). ResearchGate. Available at: [Link]

  • Ether cleavage. (n.d.). Wikipedia. Available at: [Link]

  • HPLC analysis of products of L-tyrosine [18F]fluoroethylation in.... (n.d.). ResearchGate. Available at: [Link]

  • Tyrosine. (n.d.). NIST WebBook. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Available at: [Link]

  • Wang, H., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2023). Mass spectrometry analysis of phosphotyrosine-containing proteins. PubMed. Available at: [Link]

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Available at: [Link]

  • Roy, J., et al. (2013). Tyrosine-Lipid Peroxide Adducts from Radical Termination: Para-Coupling and Intramolecular Diels-Alder Cyclization. PMC. Available at: [Link]

  • Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. (2023). ResearchGate. Available at: [Link]

  • a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water).... (n.d.). ResearchGate. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Available at: [Link]

  • a TLC analysis denoting 1 standard l-tyrosine; 2, 3 reaction mixture.... (n.d.). ResearchGate. Available at: [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Available at: [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Detection of biogenic amines by TLC. (n.d.). OIV. Available at: [Link]

Sources

Technical Support Center: Navigating H-Tyr(Tos)-OH Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-Tyr(Tos)-OH. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this tosyl-protected tyrosine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in Dimethylformamide (DMF)?

While DMF is a common solvent for peptide synthesis, the dissolution of this compound can sometimes be slow. This can be attributed to a few factors:

  • High Concentration: Attempting to dissolve a large amount of this compound in a minimal volume of DMF can lead to saturation issues.

  • Solvent Quality: The presence of water or other impurities in the DMF can negatively impact its solvating power for this compound.

  • Ambient Temperature: At room temperature, the dissolution kinetics may be slow.

Q2: Is Dimethyl Sulfoxide (DMSO) a better solvent for this compound than DMF?

DMSO is an excellent polar aprotic solvent with a strong ability to dissolve a wide range of compounds, including many protected amino acids. For this compound, DMSO is often a more effective solvent than DMF, particularly for preparing high-concentration stock solutions. However, it's crucial to use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its effectiveness.

Q3: Can I dissolve this compound in water?

Directly dissolving this compound in neutral water is generally not recommended. The parent amino acid, L-tyrosine, has very low solubility in water at neutral pH (around 0.45 mg/mL at 25°C)[1][2]. The addition of the large, non-polar tosyl group further decreases its affinity for polar protic solvents like water.

Q4: I've noticed that even in DMSO, my this compound is slow to dissolve. Is this normal?

Yes, this can be normal. The crystalline nature of this compound can sometimes make it slow to dissolve, even in a good solvent like DMSO. Gentle agitation and patience are key. For other tyrosine derivatives, the use of freshly opened, anhydrous DMSO and ultrasonication is often recommended to aid dissolution[3].

Q5: Are there any co-solvents I can use to improve the solubility of this compound?

For challenging cases, a mixture of solvents can be effective. A common practice in solid-phase peptide synthesis (SPPS) is to use co-solvent systems. For instance, a small amount of DMSO added to DMF can enhance the solvating power for protected amino acids.

Troubleshooting Guide: Resolving this compound Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.

Initial Assessment of the Problem

Before attempting to dissolve this compound, it is crucial to understand its basic physicochemical properties.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₅S[4][5][6]
Molecular Weight 335.37 g/mol [5]
Appearance White to off-white solidN/A

The presence of the bulky, hydrophobic tosyl group significantly impacts the molecule's solubility profile, generally decreasing its solubility in polar protic solvents and increasing it in polar aprotic and some non-polar organic solvents.

Solubility Profile of this compound in Common Solvents

The following table provides a qualitative overview of this compound solubility. For many protected amino acids, specific quantitative data is not always readily available in the literature, and solubility can be lot-dependent.

SolventPolarityTypeExpected SolubilityRecommendations & Remarks
Dimethyl Sulfoxide (DMSO) HighPolar AproticHigh Often the solvent of choice. Use of anhydrous DMSO is recommended. Sonication can aid dissolution.
Dimethylformamide (DMF) HighPolar AproticModerate to High A standard solvent in peptide synthesis. May require gentle warming or sonication for complete dissolution.
N-Methyl-2-pyrrolidone (NMP) HighPolar AproticModerate to High Another common solvent in SPPS, often a good alternative to DMF.
Methanol (MeOH) HighPolar ProticLow to Moderate The polar protic nature can hinder dissolution of the tosylated amino acid.
Dichloromethane (DCM) LowNon-polarLow Generally not a suitable solvent for dissolving zwitterionic amino acid derivatives.
Water HighPolar ProticVery Low/Insoluble The hydrophobic tosyl group and the zwitterionic nature at neutral pH lead to poor aqueous solubility.[1][2][7]
Step-by-Step Dissolution Protocol

If you are experiencing difficulty dissolving this compound, follow this systematic protocol.

Step 1: Solvent Selection

  • Primary Choice: Start with anhydrous Dimethyl Sulfoxide (DMSO).

  • Secondary Choice: If DMSO is not suitable for your downstream application, use high-purity, anhydrous Dimethylformamide (DMF).

Step 2: Initial Dissolution Attempt

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a portion of the chosen solvent (e.g., 50-70% of the final desired volume).

  • Vortex the mixture at room temperature for 1-2 minutes.

  • Observe the solution. If undissolved solid remains, proceed to the next step.

Step 3: Aiding Dissolution

If the this compound has not fully dissolved, you can employ the following techniques:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval.

  • Gentle Warming: Warm the solution to 30-40°C in a water bath. Agitate the vial periodically. Caution: Avoid excessive heat, as it may lead to degradation of the amino acid derivative.

Step 4: Incremental Solvent Addition

If undissolved material persists, add more solvent in small increments, vortexing after each addition, until the solid is fully dissolved or you have reached your desired final concentration.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for addressing this compound solubility challenges.

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in solid-phase peptide synthesis or other applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a screw cap

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • In a fume hood, weigh out 167.69 mg of this compound (for a final volume of 1 mL).

  • Transfer the solid to a clean, dry glass vial.

  • Add 0.8 mL of anhydrous DMSO to the vial.

  • Cap the vial and vortex vigorously for 2 minutes.

  • If any solid remains, place the vial in an ultrasonic bath for 10 minutes.

  • Visually inspect the solution. If it is clear, add DMSO to reach a final volume of 1 mL. If not, repeat the sonication.

  • Store the stock solution at -20°C with protection from moisture.

Protocol 2: Dissolution of this compound in DMF for SPPS

This protocol outlines the dissolution of this compound for immediate use in a coupling reaction during solid-phase peptide synthesis.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel for peptide synthesis

  • Stirring mechanism (e.g., shaker or nitrogen bubbling)

Procedure:

  • To the reaction vessel containing the resin, add the required amount of this compound (typically 3-5 equivalents relative to the resin loading).

  • Add the appropriate volume of anhydrous DMF to achieve the desired concentration for the coupling reaction (e.g., 0.2-0.5 M).

  • Agitate the mixture using a shaker or by bubbling nitrogen through the solution.

  • If dissolution is slow, gently warm the vessel to 30-35°C for a short period (5-10 minutes) while continuing to agitate.

  • Once the this compound is fully dissolved, proceed with the addition of the coupling reagents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Aapptec Peptides. This compound, O-Tosyl-L-tyrosine[159505-46-1]. [Link]

  • PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

  • Chemistry Stack Exchange. The Solubility of Tyrosine. [Link]

  • INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

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Technical Support Center: Troubleshooting H-Tyr(Tos)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing Tosyl-protected Tyrosine (H-Tyr(Tos)-OH). The bulky and electronically distinct nature of the tosyl protecting group can introduce specific hurdles during chain assembly and final cleavage. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve low-yield issues.

Section 1: Troubleshooting Guide - Diagnosis & First Steps

Q: My final peptide yield after purification is significantly lower than expected. Where do I even begin to troubleshoot?

A: A low final yield is a common but multifaceted problem. A systematic approach is crucial to pinpoint the root cause. Before consuming your entire batch of resin, the single most important first step is to perform a small-scale "test cleavage" on 2-5 mg of your peptidyl-resin. Analyze the resulting crude peptide by LC-MS (Liquid Chromatography-Mass Spectrometry). This initial analysis is your primary diagnostic tool and will guide your entire troubleshooting strategy.

The mass spectrum of the crude product will reveal one of several scenarios, each pointing to a different underlying issue:

  • The dominant peak is the correct mass: This is the best-case scenario. It indicates that the synthesis and cleavage chemistry were largely successful. The low yield is likely due to losses during workup (e.g., peptide precipitation issues) or purification.

  • Multiple peaks are observed:

    • Deletion sequences (M - amino acid): Peaks corresponding to the target mass minus the mass of one or more amino acids indicate failed coupling steps.

    • Incomplete deprotection (M + protecting group): A major peak at [M+154] corresponds to the desired peptide with the tosyl group still attached to Tyrosine. Other peaks may indicate remaining tBu, Pbf, or Trt groups.

    • Unexpected adducts (M + X): Peaks that do not correspond to simple deletions or remaining protecting groups suggest side reactions occurred, often during the final cleavage step.

  • No clear product peak, just a smear or baseline noise: This suggests a catastrophic failure during synthesis, such as severe aggregation or poor resin stability.

The following workflow provides a logical path for diagnosing the issue based on your initial LC-MS analysis.

G start Low Final Yield test_cleavage Perform Small-Scale Test Cleavage & LC-MS Analysis start->test_cleavage correct_mass Dominant Peak = Correct Mass? test_cleavage->correct_mass multiple_peaks Multiple Peaks Observed? no_peak No Clear Product Peak? correct_mass->multiple_peaks No workup_issue Yield Loss During Workup / Purification correct_mass->workup_issue Yes multiple_peaks->no_peak No analyze_peaks Analyze Peak Identities multiple_peaks->analyze_peaks Yes aggregation_problem Catastrophic Failure (e.g., Aggregation) no_peak->aggregation_problem Yes deletion Deletion Sequences (M - AA) analyze_peaks->deletion deprotection Incomplete Deprotection (M + Tos, M + tBu) analyze_peaks->deprotection adducts Side Product Adducts (M + X) analyze_peaks->adducts coupling_problem Address Coupling Issues (See Section 2) deletion->coupling_problem cleavage_problem Address Cleavage Issues (See Section 3) deprotection->cleavage_problem adducts->cleavage_problem resynthesize Consider Resynthesis with Modified Protocol aggregation_problem->resynthesize

Initial diagnostic workflow for low peptide yield.

Section 2: Coupling & Chain Assembly Issues

Q: My LC-MS shows a significant peak corresponding to a deletion of Tyr(Tos) or the amino acid coupled immediately after it. What's causing this poor coupling?

A: This is a classic sign of incomplete coupling, a common issue when incorporating sterically hindered amino acids like this compound. The bulky tosyl group on the tyrosine side chain can physically obstruct the approach of the incoming activated amino acid, slowing down the rate of amide bond formation.

Causality: The success of a coupling reaction depends on the rapid formation of an activated ester from the amino acid's carboxylic acid, followed by its efficient reaction with the free N-terminal amine of the growing peptide chain on the resin. Steric hindrance from the Tyr(Tos) side chain, or from the growing peptide chain itself, can make the N-terminal amine less accessible. If the coupling reaction is not complete within the allotted time, the subsequent Fmoc-deprotection step will expose the unreacted amine, leading to a deletion sequence in the final product.[1]

Solutions & Protocols:

  • Employ a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Uronium/aminium-based reagents that form highly reactive OAt or 6-Cl-OBt esters are recommended for hindered couplings.[2]

ReagentActivating GroupRelative ReactivityKey Advantage for Tyr(Tos)
HBTU/TBTUHOBtStandardGood for routine synthesis, but may be slow for hindered residues.
HCTU6-Cl-HOBtHighThe electron-withdrawing chlorine enhances the reactivity of the active ester, leading to faster coupling times.[3]
HATU HOAt Very High Considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[2][4]
COMUOxymaPureVery HighA non-explosive alternative to HOAt-based reagents that provides high coupling rates with low racemization.[4]
  • Increase Reaction Time and/or Double Couple: For the specific Tyr(Tos) coupling and the following residue, extending the reaction time from the standard 1-2 hours to 4 hours can help drive the reaction to completion. Alternatively, perform a "double coupling."[5]

    Protocol: Double Coupling

    • Perform the first coupling as usual (e.g., 4 eq. amino acid, 3.95 eq. coupling reagent, 6 eq. base like DIPEA) for 1-2 hours.

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x).

    • Repeat step 1 with a fresh solution of amino acid, coupling reagent, and base.

    • After the second coupling, wash the resin with DMF (3x) and proceed with the synthesis.

  • Monitor the Coupling Reaction: Do not assume the coupling is complete. Use a qualitative test like the Ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates >99% coupling completion.[6]

Section 3: Deprotection & Cleavage Problems

Q: My mass spec shows a major peak at [M+154], indicating the tosyl group was not removed. How do I ensure complete deprotection?

A: The tosyl group is a robust protecting group, significantly more stable than acid-labile side-chain protectors like t-Butyl (tBu) or Trityl (Trt).[7] It is not efficiently removed by standard cleavage cocktails (e.g., 95% TFA) under typical timeframes (2-3 hours). Its removal requires stronger acidic conditions or extended reaction times.

Causality: The stability of the tosyl group stems from the strong sulfur-oxygen bonds and the resonance stabilization of the arenesulfonate group. Cleavage requires highly acidic conditions to protonate the sulfonyl oxygen, making the sulfur atom susceptible to nucleophilic attack by scavengers or direct solvolysis by the strong acid. This process is kinetically slower than the removal of carbonate- or ether-based protecting groups.

Solutions & Protocols:

  • Extend Cleavage Time: The simplest approach is to increase the cleavage time. For a single Tyr(Tos) residue, extending the cleavage in a standard scavenger-containing TFA cocktail to 4-6 hours at room temperature is often sufficient. Monitor progress with small-scale test cleavages at different time points if necessary.[8]

  • Use a Stronger Cleavage Cocktail: For peptides with multiple tosyl-protected residues or particularly stubborn cases, a stronger acid cocktail may be required. The "Reagent K" cocktail is a widely used and effective option.[9]

    Protocol: Cleavage with Reagent K

    • Composition:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Procedure:

      • Wash the dried peptidyl-resin with DCM.

      • Add Reagent K (typically 10 mL per gram of resin) to the resin in a reaction vessel.

      • Stir or gently agitate the mixture at room temperature for 4-6 hours.

      • Filter the resin and collect the filtrate.

      • Wash the resin with a small volume of fresh TFA and combine the filtrates.

      • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold methyl t-butyl ether (MTBE).

Q: I'm observing unexpected side products after cleavage that don't seem to be simple deletions or protecting groups. What could they be?

A: Side reactions during the final, harsh TFA cleavage step are a common source of impurities. The highly reactive carbocations generated from the cleavage of protecting groups (like tBu from Ser, Thr, Asp, Glu) can re-attach to nucleophilic residues on your peptide if not properly "scavenged". Tyrosine itself is particularly susceptible.

Causality & Common Side Products:

  • Alkylation of Tyrosine: The tert-butyl cation (tBu+) generated during cleavage is a potent electrophile. If not quenched by scavengers, it can attack the electron-rich aromatic ring of a deprotected Tyrosine, resulting in a t-butyl-tyrosine adduct (M+56) .[10]

  • Oxidation: If the peptide contains sensitive residues like Methionine or Cysteine, they can be oxidized during cleavage.

  • Incomplete Scavenging: Insufficient or incorrect scavengers in the cleavage cocktail are the primary cause of these side reactions.[11]

Solutions:

  • Ensure an Appropriate Scavenger Cocktail: Never use TFA alone. The choice and amount of scavengers are critical. Water and Triisopropylsilane (TIS) are excellent carbocation scavengers.

    Recommended General-Purpose Cocktail (Reagent B):

    • TFA: 88%

    • Phenol: 5%

    • Water: 5%

    • TIPS: 2%

    This cocktail is effective for many peptides, but for those containing Tyr(Tos) and other sensitive residues, the more robust Reagent K is often preferred.[11]

G TFA TFA Cleavage ProtectingGroup Side-Chain Protecting Groups (e.g., Boc, tBu) TFA->ProtectingGroup Cleaves Carbocation Reactive Carbocations (e.g., tBu+) ProtectingGroup->Carbocation Generates Scavengers Scavengers (TIS, H2O, Phenol) Carbocation->Scavengers Trapped by Tyr Nucleophilic Residues (Tyr, Trp) Carbocation->Tyr Attacks Quenched Quenched Carbocation Scavengers->Quenched Peptide Peptide Chain DesiredProduct Desired Peptide Peptide->DesiredProduct SideProduct Side Product (e.g., Alkylated Tyr) Tyr->SideProduct

Role of scavengers in preventing side reactions during TFA cleavage.

Section 4: General FAQs

Q: Is this compound the best choice for protecting tyrosine? What are the alternatives?

A: The "best" protecting group is sequence- and strategy-dependent. This compound is part of an older, but still robust, protection strategy often used in Boc-based synthesis. Its high stability can be an advantage, preventing premature deprotection. However, in modern Fmoc-based SPPS, the standard and most commonly used derivative is Fmoc-Tyr(tBu)-OH .[12][13]

Comparison of Common Tyrosine Protecting Groups:

Protecting GroupAbbreviationCommon StrategyCleavage ConditionKey AdvantageKey Disadvantage
tert-Butyl tBuFmocStrong Acid (TFA)Orthogonal to Fmoc; cleaved simultaneously with resin.[14]Can lead to t-butyl side products if scavenging is poor.[10]
Tosyl TosBoc / FmocStrong Acid (HF, TFMSA, prolonged TFA)Very stable to both acid and base during synthesis.[7][15]Harsh cleavage conditions required; can be difficult to remove.
Benzyl BzlBocStrong Acid (HF) / HydrogenolysisClassic protecting group for Boc chemistry.Requires harsh hydrofluoric acid for cleavage.

For most applications using Fmoc chemistry, Fmoc-Tyr(tBu)-OH is the recommended choice due to its high compatibility with the overall strategy, leading to simpler and more efficient workflows.[12] this compound should generally be reserved for specific cases where its extreme stability is required.

References

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]

  • Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health (NIH). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Cleavage Cocktail Selection. CDN Peptides. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Removal of the tosyl and nosyl groups. ResearchGate. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]

  • Stabilization of the transition state for the transfer of tyrosine to tRNA(Tyr) by tyrosyl-tRNA synthetase. PubMed. Available at: [Link]

  • Aqueous solid-phase peptide synthesis (ASPPS). TUprints. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. National Institutes of Health (NIH). Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Cleavage Cocktail Optimization for Peptides with H-Tyr(Tos)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that the final cleavage and deprotection step is critical to the success of your synthesis. The p-toluenesulfonyl (tosyl) protecting group on tyrosine, while robust during synthesis, presents unique challenges during cleavage. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you successfully deprotect and isolate your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems researchers encounter when cleaving peptides containing Tyrosine protected with a tosyl group.

Question: My cleavage is incomplete. LC-MS analysis shows a significant amount of starting material or partially deprotected peptide. What went wrong?

Answer:

Incomplete cleavage of the Tyr(Tos) group is a frequent issue due to its high stability. The sulfonamide bond protecting the phenolic hydroxyl group is resistant to acidolysis and requires strong acidic conditions for removal.[1][2] If you are facing incomplete deprotection, consider the following factors:

  • Acid Strength & Duration: Standard Trifluoroacetic acid (TFA) cocktails used for removing more labile groups (like t-butyl on Tyr) may be insufficient. The tosyl group often requires harsher conditions or extended reaction times.

    • Causality: The electron-withdrawing nature of the sulfonyl group makes the S-O bond exceptionally stable. Complete protonation and cleavage require a highly acidic environment and sufficient time for the reaction to proceed to completion.

    • Solution: Increase the cleavage time to 4-6 hours, or even longer in some cases. Monitor the reaction's progress by taking small aliquots of the resin, cleaving them on a micro-scale, and analyzing via LC-MS. For particularly stubborn cases in Boc-based synthesis, reagents like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are traditionally used, highlighting the stability of this group. In the context of Fmoc synthesis, maximizing the efficiency of your TFA cocktail is key.

  • Cleavage Cocktail Composition: The choice and concentration of scavengers can influence the overall efficacy of the cleavage medium. While essential, they dilute the primary cleaving agent, TFA.

    • Solution: Ensure you are using a minimal, yet sufficient, volume of the cleavage cocktail to thoroughly swell and suspend the resin. A common starting point is 10 mL of cocktail per 0.25 mmol of synthesis scale.[3]

Workflow for Optimizing Cleavage Time

cluster_optimization Time Optimization Workflow start Start with Standard 2-Hour Cleavage analyze Analyze Crude Peptide via LC-MS start->analyze check Incomplete Cleavage? analyze->check increase_time Increase Cleavage Time (e.g., to 4 hours) check->increase_time Yes success Cleavage Complete. Proceed to Purification. check->success No reanalyze Re-run Cleavage & Analyze increase_time->reanalyze check2 Complete? reanalyze->check2 check2->success Yes further_increase Consider Further Time Increase (e.g., 6h) or Harsher Reagents check2->further_increase No

Caption: Workflow for optimizing cleavage duration.

Question: My LC-MS shows the correct mass for my peptide, but the purity is very low due to numerous side products. How do I identify and prevent them?

Answer:

Side product formation is typically caused by the reaction of highly reactive cationic species, generated during the removal of protecting groups, with nucleophilic residues in your peptide.[3][4] The tosyl cation (or related species) released from Tyr(Tos) is a potent electrophile.

  • Tosylation of Sensitive Residues: The liberated tosyl group can re-attach to other nucleophilic side chains, most commonly the indole ring of Tryptophan (Trp).[5] Methionine (Met) and Cysteine (Cys) are also susceptible to modification.

    • Causality: During acid cleavage, protecting groups are released as carbocations (e.g., t-butyl cations) or other electrophilic species (like the tosyl cation).[4][6] Scavengers are nucleophiles added to the cocktail to trap these reactive species before they can cause damage to the peptide.

    • Solution: Employ a scavenger cocktail specifically designed to protect these residues.

      • For Tryptophan: Thioanisole is a highly effective scavenger for protecting Trp from tosylation and other modifications.[5] Using a Trp residue with its indole nitrogen protected by a Boc group [Fmoc-Trp(Boc)-OH] also significantly reduces side reactions.

      • General Cation Scavenging: Triisopropylsilane (TIS) is an excellent general-purpose scavenger that works via reductive quenching of carbocations.[7] Water is also a simple but effective scavenger for tert-butyl cations.[3]

  • Oxidation of Methionine or Cysteine: If your peptide contains Met or Cys, they can be oxidized during the cleavage process, especially over extended reaction times.

    • Solution: Use a cleavage cocktail containing reducing scavengers. 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT) are effective at preventing disulfide bond formation and protecting Cys.[3] For methionine, cocktails containing dimethyl sulfide (DMS) and ammonium iodide can help prevent or even reverse oxidation.[3][7]

Troubleshooting Table: Side Products and Solutions
Observed Problem (LC-MS)Probable CauseRecommended Solution
Mass = [M+154] Re-attachment of tosyl group to Trp, Met, or Cys.Add Thioanisole (5%) to the cleavage cocktail.[5]
Mass = [M+56] t-Butylation of Trp, Met, or Cys from other protecting groups.Add Triisopropylsilane (TIS) (2-5%) or 1,2-ethanedithiol (EDT) (2.5%) to the cocktail.[3]
Mass = [M+16] Oxidation of Methionine (Met) to Met-sulfoxide.Use a cocktail containing Dimethyl Sulfide (DMS) and Ammonium Iodide . Consider "Reagent H".[7]
Dimerization (Mass ≈ 2M) Inter-chain disulfide bond formation between Cys residues.Add a reducing scavenger like 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT) .[3]

Frequently Asked Questions (FAQs)

What is a good starting cleavage cocktail for a peptide containing H-Tyr(Tos)-OH and other sensitive residues?

A robust and widely applicable cocktail is "Reagent K" or a modification thereof. Its components are designed to handle a variety of sensitive residues.

Reagent K Composition:

  • TFA (82.5%): The primary reagent for cleaving the peptide from the resin and removing protecting groups.[3]

  • Phenol (5%): Protects tyrosine and tryptophan side chains by acting as a scavenger.[7]

  • Water (5%): Scavenges tert-butyl cations and aids in the hydrolysis of some protecting groups.[3]

  • Thioanisole (5%): A soft nucleophile that is particularly effective at scavenging tosyl cations and protecting Trp.[5][7]

  • 1,2-ethanedithiol (EDT) (2.5%): A reducing agent that protects Cys residues from oxidation and scavenges various cations.[3][7]

This cocktail is recommended when your peptide contains a combination of sensitive residues like Cys, Met, Trp, and Tyr.[7]

Why is the tosyl group so difficult to remove from the Tyrosine hydroxyl group?

The p-toluenesulfonyl (tosyl) group forms a sulfonate ester with the phenolic hydroxyl of tyrosine. This bond is exceptionally stable for several reasons:

  • Steric Hindrance: The bulky tosyl group can sterically hinder the approach of the cleaving reagents.

  • Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which strengthens the S-O bond and makes it less susceptible to acid-catalyzed cleavage compared to ether-based protecting groups like benzyl (Bzl) or tert-butyl (tBu).[1][2]

  • Resonance Stability: The aromatic nature of the tosyl group contributes to its overall stability.

These factors mean that significant acid strength and sufficient reaction time are necessary to achieve complete removal.

How do I choose the right scavengers for my specific peptide sequence?

The choice of scavengers should be tailored to the amino acids present in your peptide.

cluster_yes start Does your peptide contain sensitive residues? trp Trp? start->trp Yes standard Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) start->standard No met_cys Met or Cys? trp->met_cys No add_thio Add Thioanisole (5%) trp->add_thio Yes arg Arg(Pbf/Pmc)? met_cys->arg No add_edt Add EDT (2.5%) met_cys->add_edt Yes add_tis Add TIS (2-5%) arg->add_tis Yes add_thio->met_cys add_edt->arg

Caption: Decision tree for selecting scavengers.

Experimental Protocols

Protocol 1: Standard Cleavage of Tyr(Tos)-Containing Peptide

WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This procedure must be performed in a properly functioning chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]

  • Cleavage Cocktail Preparation:

    • In a separate glass container, prepare your chosen cleavage cocktail. For a general-purpose cleavage of a Tyr(Tos) peptide with other sensitive residues, prepare 10 mL of "Reagent K":

      • 8.25 mL TFA

      • 0.5 mL Phenol (melted if solid)

      • 0.5 mL Thioanisole

      • 0.5 mL Deionized Water

      • 0.25 mL 1,2-ethanedithiol (EDT)

    • Cool the cocktail in an ice bath for 5-10 minutes.[4]

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the reaction vessel containing the dried resin.

    • Seal the vessel and allow it to shake or stir gently at room temperature.

    • Reaction Time: Stir for a minimum of 4 hours. Monitor if necessary by performing a micro-cleavage test at intermediate time points (e.g., 2h, 4h, 6h).

  • Peptide Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads from the peptide-containing TFA solution.

    • Wash the resin with an additional 1-2 mL of fresh TFA to recover any remaining peptide.

    • Combine the filtrates.

  • Precipitation:

    • In a centrifuge tube, add ~40 mL of cold (-20°C) methyl-tert-butyl ether (MTBE) or diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

    • Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Purification Prep:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

References
  • Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available from: [Link]

  • Wikipedia. Tosyl group. Available from: [Link]

  • Lee, N. (Northern Arizona University). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available from: [Link]

  • Spivey, A. C. The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Imperial College London. Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Wandler, E., et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides & Nucleotides. Available from: [Link]

  • Van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: [Link]

  • Thieme. 2.6.4.2 Aromatic Hydroxy Groups. Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • PubMed. OH cleavage from tyrosine: debunking a myth. Available from: [Link]

  • Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Brieflands. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available from: [Link]

  • National Center for Biotechnology Information. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Available from: [Link]

  • Royal Society of Chemistry. A novel tyrosine hyperoxidation enables selective peptide cleavage. Available from: [Link]

  • PubMed. Cleavage of ether, ester, and tosylate C(sp3)-O bonds by an iridium complex, initiated by oxidative addition of C-H bonds. Experimental and computational studies. Available from: [Link]

  • ResearchGate. (a) Synthesis of L-Tyr(TBDMS)-OH (b) Si-O bond cleavage of.... Available from: [Link]

Sources

Minimizing modification of other amino acids during tosyl removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tosyl Group Deprotection

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize tosyl (p-toluenesulfonyl, Ts) protecting groups in peptide synthesis and other organic chemistry applications. The tosyl group is valued for its stability, making it an excellent protector for amine functionalities, particularly the guanidino group of arginine and the imidazole ring of histidine.[1][2][3] However, its robust nature means that removal often requires harsh conditions, which can lead to undesirable modifications of sensitive amino acid residues.[2][4]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of tosyl deprotection while preserving the integrity of your molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding tosyl group removal.

Q1: What are the standard methods for removing a tosyl group from an amino acid?

A1: The most common methods involve strong acids or reducing agents due to the high stability of the sulfonamide bond.[4] Key methods include:

  • Strong Acids: Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and HBr in acetic acid are frequently used.[2][4][5] These are effective but can promote side reactions.

  • Dissolving Metal Reduction: Sodium in liquid ammonia (Na/NH₃) is a classic and powerful method for cleaving sulfonamides.[4][6][7]

  • Catalytic Hydrogenation: While less common for sulfonamides compared to other protecting groups like Z (Cbz), certain catalysts under specific conditions can achieve this.[8][9]

Q2: My peptide contains Tryptophan (Trp) and Methionine (Met). Which deprotection method is safest?

A2: Both Trp and Met are highly susceptible to modification under strongly acidic conditions.

  • Tryptophan: The indole side chain can be alkylated by carbocations or undergo re-tosylation by the cleaved tosyl group.[10]

  • Methionine: The thioether side chain is easily oxidized.[10][11]

For peptides containing these residues, Sodium in liquid ammonia (Na/NH₃) is often preferred, provided that appropriate scavengers are used. If strong acid is unavoidable, a "low-high" HF procedure or a TFMSA/TFA cocktail with a robust scavenger mixture (e.g., p-cresol, p-thiocresol, dimethyl sulfide) is essential to minimize damage.[10][12]

Q3: Can I selectively remove a tosyl group while leaving a Boc or Fmoc group intact?

A3: No, this is generally not feasible. The conditions required to remove a tosyl group (strong acid or potent reduction) will readily cleave both Boc (acid-labile) and Fmoc (base-labile) groups.[2][13] The tosyl group's stability places it in a different class of protecting groups, making it orthogonal to Fmoc and Boc strategies, meaning it is typically removed during the final global deprotection step.[2]

Q4: My reaction with Na/NH₃ turned black and gave a low yield. What happened?

A4: A persistent dark blue or black color indicates an excess of sodium, which can lead to over-reduction and degradation of the peptide.[7] This can cause cleavage of the peptide backbone (N-Cα bond), reduction of amide groups, and other undesired transformations. The reaction should be monitored closely, and the blue color should disappear upon quenching (e.g., with ammonium chloride).[7]

Part 2: Troubleshooting Guide: Diagnosing and Solving Deprotection Issues

This section provides a systematic approach to identifying and resolving specific side reactions.

Symptom 1: Mass spectrometry shows unexpected +154 Da or +80 Da adducts on Tryptophan or Arginine.
  • Potential Cause A: Tryptophan Re-Tosylation (+154 Da). During acid-mediated cleavage, the cleaved tosyl group exists as a reactive tosyl cation. This electrophile can attack the nucleophilic indole ring of tryptophan, leading to re-tosylation.[10][14]

  • Validated Solution:

    • Use Scavengers: The most effective countermeasure is to include a scavenger cocktail designed to trap the tosyl cation. A common and effective mixture is p-cresol and p-thiocresol added to the cleavage acid (e.g., HF or TFMSA).[10]

    • Protect Tryptophan: During synthesis, use an indole-protected tryptophan derivative, such as Boc-Trp(For)-OH or Fmoc-Trp(Boc)-OH. The formyl (For) or Boc group shields the indole ring from electrophilic attack and is removed during the final cleavage.[10]

  • Potential Cause B: Sulfonation (+80 Da). Sulfonyl-based protecting groups on arginine (like Tos, Pmc, Pbf) can degrade during cleavage, and the resulting species can sulfonate tryptophan, serine, or threonine residues.

  • Validated Solution:

    • Optimize Scavengers: Ethanedithiol (EDT) is a particularly effective scavenger for preventing acid-catalyzed oxidation and modification of tryptophan.

    • Consider Alternative Reagents: For particularly stubborn cases, cleavage with trimethylsilyl bromide (TMSBr) in the presence of scavengers has been shown to suppress sulfonation by-products completely.

Symptom 2: Mass spectrometry shows unexpected +16 Da adducts and/or loss of a residue.
  • Potential Cause A: Methionine Oxidation (+16 Da). The sulfur atom in methionine is highly susceptible to oxidation to methionine sulfoxide, especially under strong acid conditions without proper protection.[10][11]

  • Validated Solution:

    • Include Reducing Scavengers: Always include dimethyl sulfide (DMS) in the cleavage cocktail. DMS acts as a scavenger and helps protect the methionine thioether from oxidation.[10]

    • Post-Cleavage Reduction: If oxidation occurs, the crude peptide can be treated with a reducing agent like ammonium iodide or N-methylmercaptoacetamide to convert the sulfoxide back to the thioether.

  • Potential Cause B: Ornithine Formation from Arg(NO₂). While not a tosyl issue, this is a common problem with another arginine protecting group, nitro (NO₂). During HF cleavage, the nitro group can be partially reduced, converting the arginine residue to ornithine.[10]

  • Validated Solution:

    • On-Resin Reduction: For peptides containing Arg(NO₂), consider a pre-cleavage, on-resin reduction step with a reagent like SnCl₂.[10][15] This converts the nitroarginine to arginine before the harsh final cleavage, preventing ornithine formation.

Part 3: Data Summaries & Visual Workflows

Table 1: Comparison of Common Tosyl Deprotection Methods
MethodReagentsConditionsProsCons & IncompatibilitiesKey Scavengers
Dissolving Metal Sodium (Na) in liquid Ammonia (NH₃)-78 °C to -33 °CPowerful, effective, avoids harsh acids.[4][6]Requires special equipment, excess Na causes degradation, sensitive to moisture.[4][7]Anisole, scavengers for Met/Cys if present.
Strong Acid (TFMSA) 1M TFMSA, Thioanisole in TFA0 °C to RT, 1-4 hoursStronger than TFA alone, effective for multiple Arg(Tos) residues.[16][17]Highly corrosive, can damage sensitive residues (Trp, Met, Cys), requires efficient scavengers.[11]Thioanisole, p-cresol, EDT, DMS, TIS.[10][12]
Strong Acid (HBr/AcOH) 33% HBr in Acetic Acid60-90 °C, 2-16 hoursEffective for small molecules, avoids HF.[5]High temperatures can cause peptide degradation and racemization.[5]Phenol.[5]
Strong Acid (HF) Anhydrous Hydrogen Fluoride0 °C, 1 hour"Gold standard" in Boc chemistry, highly effective.Extremely hazardous, requires specialized Teflon apparatus, promotes side reactions.[2]Anisole, p-cresol, DMS.[10]
Workflow 1: Selecting a Tosyl Deprotection Strategy

This decision tree helps guide the selection of an appropriate deprotection method based on the peptide's composition.

Deprotection_Strategy start Start: Peptide with Arg(Tos) check_sensitive Does the peptide contain sensitive residues? (Trp, Met, Cys) start->check_sensitive strong_acid Strong Acid Deprotection (TFMSA/TFA or HF) check_sensitive->strong_acid No na_nh3 Dissolving Metal Reduction (Na / liquid NH3) check_sensitive->na_nh3 Yes scavengers CRITICAL: Use a robust scavenger cocktail (e.g., Reagent K or custom mix with DMS, EDT, cresol, TIS) strong_acid->scavengers monitor_na CRITICAL: Carefully monitor Na addition. Avoid persistent blue/black color. Quench reaction promptly. na_nh3->monitor_na

Caption: Decision tree for choosing a tosyl deprotection method.

Part 4: Validated Experimental Protocols

These protocols provide detailed, step-by-step instructions for common deprotection procedures. Safety Warning: These procedures involve hazardous materials. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Anhydrous HF requires specialized equipment and training.

Protocol 1: Tosyl Deprotection using TFMSA/TFA Cocktail

This method is a common alternative to anhydrous HF.

  • Preparation: In a certified fume hood, prepare the cleavage cocktail immediately before use. For every 100 mg of dried peptide-resin, prepare 2 mL of the cocktail.

    • Cocktail Composition: 1 M Trifluoromethanesulfonic acid (TFMSA) and thioanisole in Trifluoroacetic acid (TFA). A common formulation is TFA/Thioanisole/TFMSA (10:1:1 v/v/v).[16][17] Add scavengers based on peptide sequence (e.g., 2.5% ethanedithiol (EDT) for Cys/Trp, 2.5% water).

  • Reaction:

    • Place the dried peptide-resin in a round-bottom flask with a stir bar.

    • Add the chilled (0 °C) cleavage cocktail to the resin.

    • Stir the suspension at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots, precipitating the peptide, and analyzing by HPLC/MS.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a centrifuge tube containing 10x volume of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

    • Rinse the resin with a small amount of neat TFA and add this to the ether.

  • Isolation and Purification:

    • Centrifuge the tube for 5 minutes at 3000 rpm.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more by resuspending in cold ether, vortexing, and centrifuging.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide is now ready for purification by HPLC.

Protocol 2: Tosyl Deprotection using Sodium in Liquid Ammonia

This method is highly effective but requires specialized handling of liquid ammonia and sodium metal.

  • Apparatus Setup:

    • Assemble a three-necked flask equipped with a dry-ice condenser, a gas inlet for ammonia, and a stopper. Ensure the system is completely dry and under an inert atmosphere (Argon or Nitrogen).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Condense liquid ammonia (approx. 10 mL per 100 mg of peptide) into the flask.

    • Add the protected peptide to the liquid ammonia with stirring.

    • Carefully add small, freshly cut pieces of sodium metal until a faint, transient blue color appears. The goal is to reach a color that persists for only 30-60 seconds before being consumed. A deep, persistent blue/black color indicates a large excess of sodium and should be avoided.[7]

    • Maintain the reaction for 30-60 minutes, adding tiny pieces of sodium as needed to maintain the faint blue endpoint.

  • Quenching:

    • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color is completely discharged.

    • Alternatively, add a few drops of water or methanol.

  • Work-up:

    • Allow the ammonia to evaporate overnight in the fume hood.

    • Dissolve the remaining white residue in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • The crude peptide solution can then be desalted and purified by HPLC.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • BenchChem. (n.d.). Technical Support Center: Arginine Side-Chain Protection in Boc Synthesis.
  • Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). Hydrogenation and tosyl group removal conditions.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Scribd. (n.d.). Catalytic Hydrogenation in Organic Chemistry.
  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
  • ResearchGate. (n.d.). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis.
  • NIH. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Synthetic Applications of Sodium in Liquid Ammonia.
  • PubMed. (n.d.). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry.

Sources

Validation & Comparative

A Comparative Guide to Tyrosine Protection in Peptide Synthesis: H-Tyr(Tos)-OH vs. Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The success of solid-phase peptide synthesis (SPPS) hinges on a meticulously planned protecting group strategy, especially for trifunctional amino acids like tyrosine. The nucleophilic phenolic hydroxyl group of tyrosine is a key site for post-translational modifications and biological activity, but it also presents a significant challenge during synthesis, being susceptible to unwanted side reactions such as O-acylation.[1]

This guide provides an in-depth technical comparison of O-tosyl-L-tyrosine (H-Tyr(Tos)-OH) with other commonly used protected tyrosine derivatives. We will delve into the chemical rationale behind their use, compare their performance based on established principles and available data, and provide detailed experimental protocols to empower you to make the most informed decision for your specific synthetic goals.

The Critical Role of the Tyrosine Side-Chain Protecting Group

The ideal side-chain protecting group for tyrosine in SPPS should exhibit several key characteristics:

  • Stability: It must remain intact throughout the iterative cycles of Nα-deprotection and coupling.

  • Orthogonality: Its removal should be achievable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups prematurely.[2]

  • Clean Cleavage: The deprotection step should proceed with high efficiency and minimal side reactions.

  • Compatibility: It must be compatible with the overall synthetic strategy, whether it be the Boc/Bzl or Fmoc/tBu approach.

This guide will focus on comparing this compound primarily within the Boc/Bzl strategy, its traditional playground, against other derivatives used in both Boc and Fmoc synthesis.

In the Spotlight: this compound

The tosyl (Tos) group is a sulfonyl-based protecting group known for its high stability under acidic conditions.[3] This makes Boc-Tyr(Tos)-OH a suitable choice for the Boc/Bzl strategy, where the temporary Nα-Boc group is repeatedly removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the more robust side-chain protecting groups are retained until the final cleavage step.[4]

Chemical Properties and Strategic Fit

The tosyl group's stability is a double-edged sword. While it provides excellent protection during the synthesis, its removal requires harsh conditions, which can be a significant drawback.

  • Deprotection: The Tos group is resistant to TFA and requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1] Reductive methods, such as sodium in liquid ammonia, can also be employed, though they are less common in modern SPPS.[5]

  • Side Reactions: A major concern with the use of this compound is the potential for side reactions during the harsh final cleavage. The cleaved tosyl group can potentially modify other sensitive residues in the peptide chain, most notably tryptophan, through electrophilic aromatic substitution. The use of effective scavengers, such as thioanisole, is crucial to mitigate this risk.

The Alternatives: A Comparative Analysis

Let's examine how this compound stacks up against other commonly used tyrosine derivatives.

H-Tyr(Bzl)-OH: The Classic Benzyl Ether

The benzyl (Bzl) ether is another stalwart of the Boc/Bzl strategy. It offers a different balance of stability and lability compared to the tosyl group.

  • Deprotection: The benzyl group is also cleaved by strong acids like HF, but it can also be removed under milder, non-acidic conditions via catalytic transfer hydrogenation (e.g., using palladium on carbon with a hydrogen donor like formic acid).[6][7][8] This provides a useful orthogonal cleavage strategy.

  • Stability: A key consideration is that the benzyl ether of tyrosine is more susceptible to partial cleavage during the repetitive TFA deprotection steps of the Nα-Boc group compared to the benzyl ethers of serine or threonine.[9] This "leaking" can lead to the accumulation of side products, especially in the synthesis of longer peptides.

  • Side Reactions: During strong acid cleavage, the liberated benzyl cation can cause alkylation of sensitive residues, necessitating the use of scavengers like anisole.[10]

H-Tyr(tBu)-OH: The Fmoc/tBu Workhorse

The tert-butyl (tBu) ether is the standard protecting group for tyrosine in the widely adopted Fmoc/tBu strategy.[11] This strategy is favored for its overall milder conditions.[12]

  • Orthogonality: The Fmoc/tBu strategy offers true orthogonality. The Nα-Fmoc group is base-labile (removed with piperidine), while the tBu side-chain protection is acid-labile (removed with TFA).[12][13]

  • Deprotection: The tBu group is efficiently cleaved with TFA, typically in the same step as the cleavage of the peptide from the resin.[13] This avoids the need for hazardous reagents like HF.

  • Side Reactions: The primary side reaction is the alkylation of the tyrosine ring by the tert-butyl cation generated during cleavage, leading to the formation of 3-tert-butyltyrosine.[14] This is effectively suppressed by using scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail.[15][16]

Performance Comparison: A Data-Driven Perspective

Parameter This compound (Boc/Bzl Strategy) H-Tyr(Bzl)-OH (Boc/Bzl Strategy) H-Tyr(tBu)-OH (Fmoc/tBu Strategy)
Nα-Deprotection Stability High (stable to TFA)Moderate (some lability to TFA)[9]High (stable to piperidine)[13]
Final Cleavage Conditions Harsh: HF or TFMSA[1]Harsh: HF or milder: Catalytic Hydrogenation[6][7]Mild: TFA[13]
Potential Side Reactions Tryptophan tosylationTyrosine benzylation, partial cleavage during synthesis[9][10]3-tert-butyltyrosine formation[14]
Typical Crude Purity Generally good, but dependent on efficient cleavage and scavenging.Can be compromised by premature deprotection in long sequences.[9]Generally high due to milder conditions.[17]
Purification Complexity Can be challenging if tosylation of Trp occurs.Potentially complex due to deletion sequences from premature deprotection.Generally straightforward.[17]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed protocols for the manual solid-phase synthesis of a model pentapeptide, Tyr-Ala-Gly-Phe-Leu-NH₂ , using the different tyrosine derivatives within their respective synthetic strategies.

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the fundamental iterative cycle of SPPS.

SPPS_Workflow Start Resin Support (e.g., Rink Amide) Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash (e.g., DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Base) Wash1->Coupling Wash2 Wash (e.g., DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for each amino acid Wash2->Cycle FinalCleavage Final Cleavage & Deprotection Wash2->FinalCleavage Cycle->Deprotection Purification Purification & Analysis (RP-HPLC, MS) FinalCleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis using Boc-Tyr(Tos)-OH (Boc/Bzl Strategy)

1. Resin Preparation and First Amino Acid Coupling (Boc-Leu-OH):

  • Swell 1 g of MBHA resin in dichloromethane (DCM) for 1 hour.

  • Couple Boc-Leu-OH (3 eq.) using a standard DCC/HOBt or HBTU/DIEA activation protocol.

  • Confirm completion of coupling with a Kaiser test.

2. SPPS Cycle for Ala, Gly, Phe:

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[1]

  • Wash: Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization: Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).

  • Wash: Wash with DCM (3x).

  • Coupling: Couple the next Boc-protected amino acid (Boc-Ala-OH, Boc-Gly-OH, Boc-Phe-OH; 3 eq.) using HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Monitor coupling completion with the Kaiser test.

  • Wash: Wash with DMF (3x) and DCM (3x).

3. Coupling of Boc-Tyr(Tos)-OH:

  • Repeat the deprotection, wash, and neutralization steps as in step 2.

  • Couple Boc-Tyr(Tos)-OH (3 eq.) using the same activation method.

4. Final Cleavage and Deprotection (HF Cleavage):

  • WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.[18]

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the HF reaction vessel with a stir bar.

  • Add scavengers: p-cresol (1.0 mL/g resin) and thioanisole (1.0 mL/g resin).

  • Cool the vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the vessel (approx. 10 mL/g resin).

  • Stir at 0°C for 1 hour.[1]

  • Remove HF by vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Extract the peptide from the resin with 10% aqueous acetic acid.

  • Lyophilize the crude peptide.

Protocol 2: Synthesis using Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy)

1. Resin Preparation:

  • Swell 1 g of Rink Amide resin in DMF for 1 hour.

  • If the resin is not pre-loaded, couple the first amino acid (Fmoc-Leu-OH) using a standard HBTU/DIEA protocol.

2. SPPS Cycle for Phe, Gly, Ala:

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[13]

  • Wash: Wash the resin with DMF (5x).

  • Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH; 3 eq.) using HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

  • Monitor coupling completion with the Kaiser test.

  • Wash: Wash with DMF (3x) and DCM (3x).

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • Repeat the deprotection and wash steps as in step 2.

  • Couple Fmoc-Tyr(tBu)-OH (3 eq.) using the same activation method.

4. Final Cleavage and Deprotection (TFA Cleavage):

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[15]

  • Add the cleavage cocktail to the resin (approx. 10 mL/g resin) and agitate at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Analysis and Expected Outcomes

The crude peptides from each synthesis should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to assess purity, yield, and the presence of any side products.[19][20]

Analysis_Workflow Crude_Peptide Crude Peptide (Lyophilized Powder) Dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA in H₂O) Crude_Peptide->Dissolve HPLC RP-HPLC Analysis (Purity Assessment) Dissolve->HPLC MS Mass Spectrometry (Identity Confirmation) Dissolve->MS Purification Preparative RP-HPLC (If necessary) HPLC->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Post-synthesis analysis and purification workflow.

Expected HPLC Profile:

  • Fmoc-Tyr(tBu)-OH synthesis: Likely to show the cleanest crude product with the main peak corresponding to the target peptide and minimal side-product peaks.[17]

  • Boc-Tyr(Bzl)-OH synthesis: May show a higher level of deletion sequences if the synthesis was prolonged, due to partial lability of the Bzl group.

  • Boc-Tyr(Tos)-OH synthesis: The purity will be highly dependent on the efficiency of the HF cleavage and the effectiveness of the scavengers. If tryptophan were present in the sequence, one would need to carefully look for tosylated byproducts.

Conclusion and Recommendations

The choice of tyrosine protecting group is a critical decision that significantly impacts the strategy and outcome of peptide synthesis.

  • This compound is a viable option within the Boc/Bzl strategy when high stability of the side-chain protection is paramount. However, its use is tempered by the necessity of harsh cleavage conditions (HF or TFMSA), which require specialized equipment and careful handling to minimize side reactions, particularly the tosylation of tryptophan.

  • H-Tyr(Bzl)-OH offers more versatile deprotection options within the Boc/Bzl framework , including milder catalytic hydrogenation. Its main drawback is the potential for premature cleavage during repeated TFA treatments, which can compromise the purity of longer peptides.

  • H-Tyr(tBu)-OH is the undisputed standard for the Fmoc/tBu strategy . The orthogonality of the Fmoc/tBu pair, coupled with the mild TFA-based final cleavage, generally results in higher crude purity, fewer side reactions, and a safer, more accessible workflow.[17]

For most applications, particularly for routine synthesis and for peptides containing sensitive residues, the Fmoc/tBu strategy utilizing H-Tyr(tBu)-OH is the recommended approach . It offers the best combination of safety, efficiency, and final product purity. The Boc/Bzl strategy, with either this compound or H-Tyr(Bzl)-OH, remains a robust and valuable tool for specific applications, such as the synthesis of highly hydrophobic peptides or when a different orthogonal scheme is required. The choice between Tos and Bzl within this framework will depend on the peptide sequence and the available cleavage capabilities.

References

  • Anisuzzaman, A. K. M., & Anderson, L. (1987). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. International Journal of Peptide and Protein Research, 30(3), 229-234.
  • Coin, I., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
  • Wikipedia. (2023, December 2). Tosyl group. Retrieved from [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 165-176). Humana Press.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Bieg, T., & Szeja, W. (1985).
  • Jackson, A. E., & Johnstone, R. A. W. (1976).
  • Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Slideshare. (2015, April 29). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Polymers, 12(4), 863.
  • Lewandowska, E., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 17(1-3), 1-13.

Sources

A Cost-Benefit Analysis of H-Tyr(Tos)-OH in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide research and drug development, the strategic selection of protected amino acid derivatives is a critical determinant of synthetic success. The incorporation of tyrosine, with its reactive phenolic hydroxyl group, presents a specific challenge that necessitates robust side-chain protection to prevent unwanted reactions like O-acylation.[1][2] This guide provides an in-depth cost-benefit analysis of using O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH), a historically significant but now specialized building block, in the context of modern peptide synthesis. We will objectively compare its performance with more common alternatives, supported by established chemical principles and experimental considerations.

The Imperative for Tyrosine Side-Chain Protection

Profiling the Tosyl Protecting Group in this compound

This compound features a p-toluenesulfonyl (tosyl) group protecting the phenolic hydroxyl function. The tosyl group is a sulfonyl-based protection known for its exceptional stability.[4][5] It is resistant to the moderately acidic conditions used for tert-Butoxycarbonyl (Boc) group removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for 9-Fluorenylmethoxycarbonyl (Fmoc) group removal (e.g., piperidine).[4][5]

It is critical to note that for stepwise solid-phase peptide synthesis (SPPS), the Nα-amino group must also be protected. Therefore, the practical building block used in synthesis is not this compound itself, but rather its Nα-protected derivatives, most commonly Boc-Tyr(Tos)-OH , for use in the Boc/Bzl synthesis strategy.[6]

Comparative Analysis of Tyrosine Protecting Groups

The utility of the tosyl group is best understood when compared against the current industry standards for tyrosine protection: the tert-butyl (tBu) ether, primarily used in Fmoc-SPPS, and the benzyl (Bzl) ether, used in Boc-SPPS.

FeatureTyr(Tos) Tyr(tBu) Tyr(Bzl)
Primary Strategy Boc/BzlFmoc/tBuBoc/Bzl, some Fmoc applications
Nα-Protected Form Boc-Tyr(Tos)-OHFmoc-Tyr(tBu)-OHBoc-Tyr(Bzl)-OH, Fmoc-Tyr(Bzl)-OH
Side-Chain Stability Extremely high; stable to TFA and piperidine.[4][5]Stable to base (piperidine), labile to moderate/strong acid (TFA).[7][8]Stable to moderate acid (TFA), labile to strong acid (HF). Partially labile to TFA.[1][3]
Deprotection Condition Very strong acid (e.g., anhydrous Hydrogen Fluoride - HF).[9]Moderate acid (TFA), typically in the final cleavage cocktail.[7][10]Strong acid (HF). Can also be removed by catalytic hydrogenolysis.
Orthogonality Orthogonal to Fmoc and Boc Nα-protection. However, its removal condition is non-orthogonal to many other side-chain groups and the resin linker in Boc-SPPS.[4]Fully orthogonal in the Fmoc/tBu strategy, where the Nα-Fmoc group is base-labile and the side-chain tBu group is acid-labile.[8][11]Limited orthogonality in Boc-SPPS as both Nα-Boc and the Bzl group are acid-labile, differing only in the required acid strength.
Potential Side Reactions During HF cleavage, the released tosyl group can modify sensitive residues, particularly tryptophan (tosylation).[1] Requires specialized scavengers.During TFA cleavage, the released t-butyl cation can alkylate sensitive residues (Trp, Met), requiring scavengers like triisopropylsilane (TIS) and water.[12]Ring halogenation can improve acid stability (e.g., 2,6-dichlorobenzyl) but increases complexity.[13]

Cost-Benefit Analysis: Is this compound the Right Choice?

The decision to use Tyr(Tos) protection hinges on a trade-off between its extreme stability and the demanding, hazardous conditions required for its removal.

  • Synthesis of Complex Peptides: In syntheses requiring harsh conditions where other protecting groups might fail, the robustness of the tosyl group is a significant advantage.

  • Resistance to Side Reactions During Elongation: Its high stability ensures that the tyrosine side chain remains completely inert throughout many cycles of Nα-deprotection, minimizing the risk of premature deprotection and subsequent side reactions.

  • Use in Convergent/Fragment Synthesis: When preparing protected peptide fragments that will undergo further chemical manipulations, a highly stable protecting group like tosyl can be advantageous.

  • Hazardous Deprotection: The primary drawback is the requirement for anhydrous hydrogen fluoride (HF) for cleavage. HF is a highly toxic, corrosive, and dangerous substance that requires a specialized, dedicated apparatus (HF line) and extensive safety protocols. This represents a significant capital and operational cost.

  • Limited Compatibility: The harsh HF cleavage is incompatible with the milder resins and protecting group schemes of the more common Fmoc/tBu strategy.[11] Its use is almost exclusively confined to the older Boc/Bzl strategy.

  • Potential for Side Reactions: Despite its stability during synthesis, the final deprotection step is problematic. The released tosyl cations are electrophilic and can attack the indole ring of tryptophan residues, a significant side reaction that can be difficult to suppress completely, even with scavengers like thioanisole.[1]

  • Economic Factors: The "cost" extends beyond the price of the amino acid derivative. It includes the high cost and maintenance of specialized HF cleavage equipment, the cost of appropriate scavengers, and the significant financial risk associated with a failed synthesis of a complex peptide due to incomplete deprotection or side reactions. The overall cost of raw materials, particularly solvents, is a major driver in peptide synthesis, and complex workflows increase this cost.[14]

Experimental Workflow: Incorporating Boc-Tyr(Tos)-OH in Boc-SPPS

This protocol outlines a standard manual cycle for incorporating a Boc-Tyr(Tos)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.

Boc_SPPS_Cycle Start Peptide-Resin (Free Nα-Amine) Coupling Couple Boc-Tyr(Tos)-OH + DIC/HOBt in DMF Start->Coupling Step 3 Wash1 Wash (DMF, DCM) Coupling->Wash1 Step 4 Deprotection Deprotect (TFA in DCM) Wash1->Deprotection Step 1 (Next Cycle) Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralize (DIEA in DCM) Wash2->Neutralization Step 2 Wash3 Wash (DCM, DMF) Neutralization->Wash3 End Peptide-Resin (N+1 Residue, Free Nα-Amine) Wash3->End End->Coupling Repeat Cycle

Sources

A Comparative Guide to Standards in Phosphopeptide Analysis: The Case of H-Tyr(Tos)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of quantitative phosphoproteomics, the precision of our measurements is fundamentally tethered to the quality and suitability of the standards we employ. While a plethora of options exists, a critical misunderstanding can arise regarding the roles of similarly structured compounds. This guide addresses the specific use of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH) in the context of phosphopeptide analysis. Through a detailed comparative analysis, we will establish that while this compound is a valuable reagent in organic synthesis, it is fundamentally unsuitable as a standard or phosphomimetic in phosphopeptide analysis. Its chemical and physical properties diverge significantly from true phosphorylated tyrosine, O-Phospho-L-tyrosine (H-Tyr(PO3H2)-OH). We will dissect these differences, provide experimental frameworks to demonstrate them, and guide the researcher toward the appropriate use of gold-standard alternatives, such as stable isotope-labeled (SIL) phosphopeptides, for robust and reproducible quantification.

Chapter 1: The Imperative for Standardization in Quantitative Phosphoproteomics

Protein phosphorylation is a transient and often low-stoichiometry post-translational modification (PTM) that is central to cellular signaling.[1][2] Its accurate quantification is paramount for understanding everything from basic cell biology to disease pathogenesis and drug response. However, the inherent challenges of phosphoproteomics—namely the low abundance of phosphopeptides and the potential for signal suppression in mass spectrometry—necessitate rigorous enrichment and normalization strategies.[1][3]

This is where standards become indispensable. The gold standard for quantitative mass spectrometry is the use of chemically identical, heavy isotope-labeled internal standards, often referred to as SIL peptides.[4][5][6] These standards co-elute and co-ionize with their endogenous, light-isotope counterparts, correcting for variations in sample preparation, enrichment, and instrument performance.[5][7] Simple phosphorylated amino acids or non-labeled peptides may also be used as external standards to calibrate instrument response or determine retention times, but they offer less quantitative precision.

Chapter 2: Profiling the Candidates: A Foundational Chemical Comparison

To understand why this compound is not a suitable standard, we must first examine its chemical nature in comparison to the actual molecule of interest, phosphotyrosine, and the ideal standard.

O-Phospho-L-tyrosine (H-Tyr(PO3H2)-OH): The Ground Truth

This is the authentic, phosphorylated form of tyrosine. Its key feature is the phosphomonoester group, which is highly polar and carries a net charge of -2 at neutral pH.[3] This negative charge is the biochemical and analytical linchpin for its function and detection. It is the molecule that phosphotyrosine-specific antibodies and SH2 domains recognize, and it is the basis for widely used enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC).[8][9][10] While it is the most accurate simple standard, it can be prone to hydrolysis, making its stability in solution a consideration.[11]

O-Tosyl-L-tyrosine (this compound): The Protected Precursor

The tosyl (toluenesulfonyl) group is a well-known protecting group in organic chemistry.[12][13] It is attached to the tyrosine hydroxyl group via a sulfonate ester linkage.[14][15] Its purpose is to render the hydroxyl group chemically inert during multi-step reactions, such as solid-phase peptide synthesis.[16][17] The tosyl group is large, aromatic, and non-polar. Crucially, it is electrically neutral and cannot donate the dense negative charge characteristic of a phosphate group.[12]

Stable Isotope-Labeled (SIL) Phosphopeptides: The Gold Standard

SIL phosphopeptides are synthetic peptides that mirror the exact sequence of the endogenous target but incorporate heavy isotopes (e.g., ¹³C, ¹⁵N) in one or more amino acids.[4][7] This results in a predictable mass shift without altering the chemical properties.[5] Consequently, a SIL standard behaves identically to its endogenous analyte during chromatography and enrichment, making it the most reliable tool for accurate quantification.[5][6]

Chapter 3: Head-to-Head Analysis: Why Chemical Dissimilarity Precludes Interchangeability

The fundamental differences in the phosphate and tosyl functional groups lead to dramatically different behaviors in every analytical technique used in phosphoproteomics. Using this compound as a surrogate for H-Tyr(PO3H2)-OH is not a valid approach, as it fails to mimic the very properties that are exploited for analysis.

Visualization of Key Chemical Differences

The diagram below illustrates the structural and electrostatic disparities between a native hydroxyl group, a phosphate group, and a tosyl group on a tyrosine residue.

G cluster_tyr L-Tyrosine cluster_ptry O-Phospho-L-tyrosine cluster_tosyl O-Tosyl-L-tyrosine Tyr Tyrosine Backbone (Ala-Tyr-Ala) OH Phenolic -OH - Polar - H-bond donor/acceptor Tyr->OH Native Site pTyr Tyrosine Backbone (Ala-pTyr-Ala) PO3 Phosphate Group (-PO3²⁻) - Highly Polar - Net Charge: -2 - Binds Metal Affinity Resins pTyr->PO3 Phosphorylated Tos Tosyl Group (-SO₂-Tolyl) - Non-Polar / Aromatic - Net Charge: 0 - Does NOT Bind Metal Resins tTyr Tyrosine Backbone (Ala-Tyr(Tos)-Ala) tTyr->Tos Protected

Caption: Chemical structures and properties of native, phosphorylated, and tosyl-protected tyrosine.

Comparative Data Summary

The following table provides a quantitative and qualitative comparison of the key analytical properties of H-Tyr(PO3H2)-OH and this compound.

FeatureH-Tyr(PO3H2)-OH (O-Phospho-L-tyrosine)This compound (O-Tosyl-L-tyrosine)Rationale & Implication for Analysis
Chemical Group PhosphomonoesterSulfonate EsterFundamentally different chemistry. The phosphate group is key to biological signaling and recognition.
Net Charge (pH 7.4) -2 ~0 The negative charge is essential for enrichment. This compound will not be captured by IMAC, MOAC, or TiO₂ resins.[1][8][18]
Polarity HighLow / AromaticLeads to opposite behavior in Reversed-Phase HPLC. H-Tyr(PO3H2)-OH elutes early, while the non-polar tosyl group causes this compound to be strongly retained and elute late.
Binding to pTyr Antibodies YesNoAntibodies and SH2 domains are highly specific for the structure and charge of the phosphate group and will not recognize the bulky, neutral tosyl group.[10][19]
MS/MS Fragmentation Characteristic neutral loss of H₃PO₄ (-98 Da)Stable; fragments at other bondsThe neutral loss is a hallmark used to identify phosphopeptides in CID fragmentation.[9] This signature is absent for this compound.
Primary Application Phosphorylation standard, kinase assaysProtecting group for organic synthesisReflects their intended and appropriate scientific use.[12][13][16]

Chapter 4: Experimental Workflows and Protocols

To provide a practical demonstration of these differences, we outline two key experimental protocols. The first directly compares the two molecules via HPLC, while the second describes the gold-standard workflow for phosphopeptide quantification.

Protocol 1: Comparative Reversed-Phase HPLC Analysis

This protocol demonstrates the significant difference in retention time between H-Tyr(PO3H2)-OH and this compound, invalidating the latter as a chromatographic standard for the former.

Objective: To resolve and compare the retention times of H-Tyr(PO3H2)-OH and this compound using a standard C18 RP-HPLC gradient.

Methodology:

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of H-Tyr(PO3H2)-OH and this compound in 50:50 Acetonitrile:Water.

    • Create a 10 µg/mL working solution of each compound individually, and one combined mix, using Mobile Phase A as the diluent.

  • HPLC Instrumentation and Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 65% B

      • 22-25 min: 65% to 95% B

      • 25-27 min: 95% B

      • 27-28 min: 95% to 5% B

      • 28-35 min: 5% B (re-equilibration)

  • Expected Outcome & Interpretation:

    • H-Tyr(PO3H2)-OH: Due to its high polarity, it will have minimal interaction with the C18 stationary phase and is expected to elute very early in the gradient, likely close to the solvent front.

    • This compound: The non-polar tolyl group will interact strongly with the C18 stationary phase. It will be well-retained and elute much later in the gradient, at a higher concentration of acetonitrile.

Protocol 2: Gold-Standard Quantification using a SIL Phosphopeptide

This workflow illustrates the proper use of an internal standard for a targeted LC-MS/MS phosphopeptide quantification experiment.

G p1 1. Cell Lysis & Protein Quantification p2 2. Spiking of SIL Standard Add known quantity of heavy-labeled phosphopeptide internal standard. p1->p2 p3 3. Proteolytic Digestion (e.g., Trypsin) p2->p3 p4 4. Phosphopeptide Enrichment (IMAC, TiO₂, or pTyr Antibody) p3->p4 p5 5. LC-MS/MS Analysis p4->p5 p6 6. Data Analysis Extract ion chromatograms for light (endogenous) and heavy (standard) peptides. p5->p6 p7 7. Quantification Calculate Light/Heavy Peak Area Ratio to determine absolute quantity. p6->p7

Caption: Workflow for absolute quantification of a phosphopeptide using a SIL internal standard.

Methodology Steps:

  • Sample Preparation: Lyse cells or tissues under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors). Quantify total protein content.

  • Internal Standard Spiking: Add a precise, known amount of the heavy isotope-labeled synthetic phosphopeptide standard corresponding to your target of interest into the protein lysate.[7]

  • Digestion: Reduce, alkylate, and digest the protein mixture with an enzyme like trypsin overnight.[10]

  • Enrichment: Perform phosphopeptide enrichment using an appropriate method (e.g., Fe³⁺-IMAC for general phosphopeptides or a pTyr-specific antibody for phosphotyrosine).[8][10][19] Both the endogenous 'light' peptide and the 'heavy' SIL standard will be enriched together.

  • LC-MS/MS Analysis: Analyze the enriched sample using a high-resolution mass spectrometer coupled to a nanoLC system. The 'light' and 'heavy' peptides will co-elute but will be resolved by their mass difference in the MS1 scan.

  • Quantification: In the data analysis software, extract the ion chromatograms for both the light and heavy peptide precursors. The ratio of the area under the curve for the light peptide to that of the heavy peptide, multiplied by the known amount of the spiked-in standard, provides the absolute quantity of the endogenous phosphopeptide.[5] This method is self-validating because the internal standard controls for variability at every step post-addition.

Chapter 5: Conclusion: Selecting the Right Tool for the Right Scientific Question

For researchers in drug development and cell signaling, the path to reliable phosphopeptide quantification is clear:

  • For basic chromatographic characterization or as a positive control in kinase assays, pure H-Tyr(PO3H2)-OH is the appropriate simple standard.

  • For robust, accurate, and reproducible quantification in complex biological samples, the use of stable isotope-labeled (SIL) phosphopeptide internal standards is the undisputed gold standard.[5][6]

By understanding the chemistry behind our tools, we can design more rigorous experiments, generate more trustworthy data, and ultimately accelerate scientific discovery.

References

  • AnaSpec, Inc. (n.d.). Phosphopeptide Mass Spec Standards - 1 kit. Retrieved from [Link]

  • Searle, B. C., Chien, A., Koller, A., Hawke, D., Herren, A., Kim, J., Lee, K., Leib, R., Nelson, A., Ren, J. M., Stemmer, P., Zhu, Y., Neely, B., & Patel, B. (2023). A Multipathway Phosphopeptide Standard for Rapid Phosphoproteomics Assay Development. Molecular & Cellular Proteomics, 22(10), 100639. [Link]

  • AnaSpec, Inc. (n.d.). Phosphopeptide Mass Spec Standards - 1 kit. Retrieved from [Link]

  • Kanshin, E., Michaelevski, I., & Kestler, O. (2015). Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways. International Journal of Molecular Sciences, 16(12), 28250–28282. [Link]

  • Wang, Y. K., & Regnier, F. E. (2005). Quantification of phosphoproteins with global internal standard technology. Journal of Chromatography B, 817(1), 89–96. [Link]

  • Searle, B. C., et al. (2023). A multipathway phosphopeptide standard for rapid phosphoproteomics assay development. Molecular & Cellular Proteomics. [Link]

  • Parker, C. E., et al. (2016). Variation and quantification among a target set of phosphopeptides in human plasma by multiple reaction monitoring (MRM) and SWATH MS2 data-independent acquisition. Journal of Proteomics, 134, 66-76. [Link]

  • Li, Y., Se-Weon, L., & Li, L. (2023). Absolute Quantitation of Phosphopeptides and Glycopeptides Using Coulometric Mass Spectrometry. ACS Measurement Science Au. [Link]

  • Stensballe, A., Andersen, S., & Jensen, O. N. (2007). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Expert Review of Proteomics, 4(3), 355-368. [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15219947, this compound. Retrieved from [Link]

  • Johnson, R. C., et al. (2022). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Journal of Proteome Research, 21(4), 869-883. [Link]

  • Aapptec Peptides. (n.d.). This compound, O-Tosyl-L-tyrosine. Retrieved from [Link]

  • Britton, S., & Tabor, A. B. (2013). Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects. Chemical Society Reviews, 42(2), 889-914. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Cenmed. (n.d.). Fmoc Tyr(Po3H2) Oh 1 G. Retrieved from [Link]

  • Zhao, Y., & Li, L. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(6), 621-632. [Link]

  • Wiley, D. J., et al. (2023). Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. Journal of Proteome Research, 22(3), 1018-1026. [Link]

  • Mund, A., et al. (2023). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Journal of Proteome Research, 22(11), 3687-3699. [Link]

  • Ptacek, J., & Snyder, M. (2006). Enrichment techniques employed in phosphoproteomics. Proteomics, 6(23), 6336-6339. [Link]

  • Wu, R., et al. (2011). Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling. Journal of Integrated OMICS, 1(1), 125-136. [Link]

  • Jochem, A., et al. (2021). Identification of phosphosites that alter protein thermal stability. Nature Communications, 12(1), 220. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Ferreira, I. M., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Revista de Ciências Farmacêuticas Básica e Aplicada, 36(1), 121-128. [Link]

  • Williams, R. M., et al. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(12), 2615-2624. [Link]

  • Ciulli, A., et al. (2023). Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. Nature Communications, 14(1), 6333. [Link]

  • Perich, J. W., & Reynolds, E. C. (1992). Efficient solid phase synthesis of mixed Thr(P)-, Ser(P)- and Tyr(P)-containing phosphopeptides by "global" "phosphite-triester" phosphorylation. International Journal of Peptide and Protein Research, 40(1), 1-8. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Checco, J. W., et al. (2020). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 642, 1-22. [Link]

  • Mithoe, S. C., & Menke, F. L. H. (2015). Phosphopeptide immuno-affinity enrichment to enhance detection of tyrosine phosphorylation in plants. Methods in Molecular Biology, 1306, 135-146. [Link]

  • Chen, X., et al. (2011). Increasing phosphoproteome coverage and identification of phosphorylation motifs through combination of different HPLC fractionation methods. Journal of Chromatography B, 879(1), 25-34. [Link]

  • Frydman, L., et al. (2023). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society. [Link]

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  • Heinrich, P. C., et al. (1998). Comparative study on the phosphotyrosine motifs of different cytokine receptors involved in STAT5 activation. FEBS Letters, 441(3), 423-426. [Link]

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  • Pérez-Castaño, R., et al. (2017). Determination of nitrotyrosine in Arabidopsis thaliana cell cultures with a mixed-mode solid-phase extraction cleanup followed by liquid chromatography time-of-flight mass spectrometry. Journal of Chromatography A, 1510, 48-56. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with Tosylated Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tyrosine Sulfation

Post-translational modifications (PTMs) are essential for regulating cellular processes by expanding the functional diversity of the proteome.[1] Among these, protein tyrosine O-sulfation is a crucial modification where a sulfate group is transferred to tyrosine residues, a process catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[2][3] This modification is pivotal in mediating protein-protein interactions that govern a host of extracellular biological events, including immune responses, leukocyte trafficking, and viral entry.[4][5][6] For instance, the sulfation of tyrosine residues on receptors like CCR5 is critical for their interaction with chemokines and for the entry of HIV into host cells.[7]

Given its significance, the ability to specifically detect and quantify tyrosine sulfation is paramount. This relies heavily on the availability of high-affinity, high-specificity antibodies that can distinguish sulfotyrosine (sY) from unmodified tyrosine and, critically, from other PTMs that might occur on the same residue, such as phosphorylation.[8] However, the challenge of antibody specificity extends beyond naturally occurring modifications. In the realm of synthetic peptides and chemical biology, researchers may encounter non-biological modifications, such as the tosyl group, which presents a potential for unforeseen cross-reactivity. This guide provides a framework and detailed experimental protocols for evaluating the specificity of anti-sulfotyrosine antibodies, with a particular focus on assessing cross-reactivity against tosylated tyrosine residues.

The Molecular Challenge: Sulfotyrosine vs. Tosylated Tyrosine

An antibody's ability to discriminate between its target and a structurally similar molecule is the bedrock of its utility.[9][10] While anti-sulfotyrosine antibodies are often validated against phosphotyrosine due to their similar nominal mass (+80 Da), the potential for cross-reactivity with other sulfur-containing moieties is less frequently explored.[4][8][11]

A tosyl (p-toluenesulfonyl) group is a synthetic functional group used in organic chemistry, often to convert alcohols into good leaving groups for substitution reactions or as a protecting group for amines.[12][13][14] Although not a biological PTM, it might be present on synthetic peptides used for immunization or assay development. Understanding the structural differences is key to predicting and testing for cross-reactivity.

  • Sulfotyrosine (sY): Features a sulfate group (-SO₃⁻) attached to the hydroxyl of the tyrosine side chain. It is small, highly polar, and carries a negative charge at physiological pH.[15]

  • Tosylated Tyrosine (TsY): Features a p-toluenesulfonyl group (-SO₂-C₆H₄-CH₃) attached to the tyrosine's hydroxyl group. This group is significantly larger and more non-polar due to the aromatic tolyl component.[12][16]

Despite the clear chemical differences, the shared sulfonyl-oxygen core presents a theoretical epitope that could be recognized by a poorly specific antibody. Therefore, rigorous validation is not just best practice; it is a requirement for data integrity.

Caption: Chemical structures of Tyrosine, Sulfotyrosine, and Tosylated Tyrosine.

Comparative Analysis of Anti-Sulfotyrosine Antibodies

Several monoclonal anti-sulfotyrosine antibodies are commercially available. A crucial first step in any study is to compare their reported characteristics. The most well-characterized clones are often developed to be sequence-independent, meaning they recognize the sY modification on various proteins.[2][3]

Feature Antibody Clone 7C5 Antibody Clone 12B11 Antibody Clone PSG2
Host Species MouseMouseMouse (Recombinant Fab)
Isotype IgG1IgG1N/A (Fab fragment)
Validated Applications WB, ICC/IF, IHC, ELISA[11]WB, IHC-P[4]WB, ELISA, Affinity Purification[2][3][17]
Known Specificity Specific to sulfated tyrosine residues. Does not cross-react with phosphotyrosine.[6][11]Specific for sulfated tyrosine residues. Does not cross-react with phosphotyrosine.[4]High affinity and specificity to sulfotyrosine residues, independent of sequence context.[2][3][17]
Immunogen Synthetic Sulfotyrosine conjugated to KLH[11]Information not publicly availablePhage display technology[17]

Experimental Guide to Characterizing Cross-Reactivity

Here, we provide a suite of self-validating protocols designed to rigorously test antibody specificity against tosylated tyrosine and other relevant off-targets. The core principle is to compare the antibody's binding signal to the target antigen (a sulfotyrosine-containing peptide/protein) versus its signal to potential cross-reactants.

Competitive ELISA for Specificity Profiling

An Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method to assess antibody specificity and sensitivity.[1] A competitive ELISA is particularly powerful for quantifying cross-reactivity. In this format, a free antigen (the competitor) in solution competes with a plate-bound antigen for antibody binding. A lower signal indicates stronger binding by the competitor.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with sY-BSA conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with 3% BSA Wash1->Block Wash2 4. Wash Block->Wash2 Mix 5. Pre-incubate Antibody with Competitor Peptides (sY, TsY, pY, Y) Wash2->Mix Add 6. Add Mixture to Coated Plate Mix->Add Incubate1 7. Incubate Add->Incubate1 Wash3 8. Wash Incubate1->Wash3 Secondary 9. Add HRP-conjugated Secondary Antibody Wash3->Secondary Incubate2 10. Incubate Secondary->Incubate2 Wash4 11. Wash Incubate2->Wash4 Substrate 12. Add TMB Substrate Wash4->Substrate Stop 13. Add Stop Solution Substrate->Stop Read 14. Read at 450 nm Stop->Read

Caption: Workflow for a competitive ELISA to test antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Antigen Coating:

    • Coat a 96-well high-binding microplate with 100 µL/well of a sulfotyrosine-BSA conjugate (e.g., 1-2 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).[18]

    • Incubate overnight at 4°C.

    • Scientist's Note: Covalent conjugation to a carrier protein like BSA ensures efficient immobilization on the plate surface.[19]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (PBS with 3% BSA) and incubating for 1-2 hours at room temperature (RT).[18]

    • Scientist's Note: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the well surface, which would cause high background noise.

  • Competitive Reaction:

    • In separate tubes, prepare serial dilutions of your competitor peptides:

      • Target: Sulfotyrosine peptide (Positive Control)

      • Test: Tosylated tyrosine peptide

      • Negative Controls: Phosphotyrosine peptide, Unmodified tyrosine peptide

    • To each peptide dilution, add a constant, pre-determined concentration of your anti-sulfotyrosine primary antibody. This concentration should be one that gives ~80-90% of the maximum signal in a direct ELISA.

    • Incubate these mixtures for 1 hour at RT to allow binding to occur in solution.

    • Wash the coated plate 3 times, then add 100 µL/well of the antibody-competitor mixtures.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted in Blocking Buffer.[20]

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (5-20 minutes).[21]

    • Add 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄). The color will turn yellow.

    • Read the absorbance at 450 nm immediately.

  • Data Analysis:

    • Plot the absorbance at 450 nm against the log of the competitor concentration.

    • A highly specific antibody will show a steep inhibition curve for the sulfotyrosine peptide, while showing little to no inhibition for the tosylated, phosphorylated, or unmodified peptides.

Western Blotting for Protein Context Specificity

Western blotting can confirm if the antibody recognizes the modification in the context of a full-length protein and allows for direct comparison against different modified forms.

Detailed Protocol: Dot Blot / Western Blot

  • Sample Preparation: Prepare samples of BSA conjugated to sulfotyrosine, tosylated tyrosine, phosphotyrosine, and unmodified tyrosine. Also include unconjugated BSA as a negative control.

  • Protein Transfer:

    • For a Dot Blot , spot 1-2 µL of each sample (e.g., at 1 µg/µL) directly onto a nitrocellulose or PVDF membrane and let it dry.[1]

    • For a Western Blot , separate the conjugated proteins using SDS-PAGE, then transfer them to a membrane.[22]

  • Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-sulfotyrosine antibody (e.g., 1:1,000 dilution) overnight at 4°C.[11]

  • Washing: Wash the membrane 3 x 5 minutes with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Wash the membrane 3 x 5 minutes with TBST. Apply an ECL substrate and image the chemiluminescence.[11]

  • Analysis: A specific antibody will produce a strong signal only for the sulfotyrosine-BSA conjugate and not for the others.[11]

Surface Plasmon Resonance (SPR) for Quantitative Kinetics

SPR provides real-time, label-free analysis of binding kinetics, delivering precise data on association rates (kₐ), dissociation rates (kₑ), and affinity (Kₑ).[23][24] This is the gold standard for quantifying the degree of cross-reactivity.

SPR_Workflow Start Start Immobilize 1. Immobilize Ligand (e.g., Anti-Mouse IgG) on Sensor Chip Start->Immobilize Capture 2. Capture Anti-sY Antibody Immobilize->Capture Association 3. Association Phase Inject Analyte (Peptides) over surface Capture->Association Dissociation 4. Dissociation Phase Flow running buffer over surface Association->Dissociation Regeneration 5. Regeneration Strip antibody-analyte complex (e.g., with low pH glycine) Dissociation->Regeneration End End Regeneration->End

Caption: General experimental workflow for an SPR-based cross-reactivity assay.

Detailed Protocol: SPR Analysis

  • Chip Preparation: Use a sensor chip suitable for antibody capture (e.g., a Protein A/G or anti-mouse Fc capture chip). Immobilize the capture agent according to the manufacturer's protocol.

  • Antibody Capture: Inject the anti-sulfotyrosine antibody over the prepared surface to achieve a stable capture level.

  • Kinetic Analysis:

    • Sequentially inject a series of concentrations (e.g., 0.1 nM to 100 nM) of each analyte peptide (sY, TsY, pY, Y) over the captured antibody surface.

    • Each injection cycle consists of an association phase (when the analyte flows over the chip) and a dissociation phase (when only running buffer flows over the chip).[23]

    • Scientist's Note: Including multiple concentrations is essential for accurate kinetic modeling. A single concentration can be used for simple yes/no binding or off-rate ranking.[25]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to strip the bound analyte and captured antibody, preparing the surface for the next cycle.[26]

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

    • The Kₑ value quantifies binding affinity; a lower Kₑ indicates a stronger interaction.

Interpreting the Data: A Hypothetical Comparison

Analyte Peptide Association Rate (kₐ) (1/Ms) Dissociation Rate (kₑ) (1/s) Affinity (Kₑ) (M) Conclusion
Sulfotyrosine (sY) 1.5 x 10⁵5.0 x 10⁻⁴3.3 x 10⁻⁹ (3.3 nM)High-affinity binding
Tosylated Tyrosine (TsY) No Binding DetectedNo Binding DetectedN/ANo cross-reactivity
Phosphotyrosine (pY) No Binding DetectedNo Binding DetectedN/ANo cross-reactivity
Unmodified Tyrosine (Y) No Binding DetectedNo Binding DetectedN/ANo cross-reactivity

In this ideal scenario, the antibody binds only to its intended target. Any detectable binding to the other peptides (e.g., a Kₑ in the micromolar range) would indicate cross-reactivity, and the magnitude of the Kₑ value would quantify its extent.

Conclusion and Best Practices

The integrity of data generated using modification-specific antibodies is directly dependent on their specificity. While manufacturers often provide validation against common off-targets like phosphotyrosine, researchers must remain vigilant about potential cross-reactivity with other chemical entities, especially when using synthetic antigens.[4][11] The tosyl group, though not a natural PTM, represents a plausible cross-reactant in certain experimental contexts due to its sulfur-oxygen core.

References

  • Boster Bio. (n.d.). Anti-Sulfotyrosine Antibody [7C5] (A304811). Boster Bio. Retrieved from [Link]

  • Cai, W., et al. (2020). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. ResearchGate. Retrieved from [Link]

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  • Moore, K. L. (2003). Sulfotyrosine specific antibodies and uses therefor. Google Patents.
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  • antibodies-online. (n.d.). anti-Sulfotyrosine Antibody [ABIN5067500]. antibodies-online.com. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Mastering Post-Translational Modifications. Rockland. Retrieved from [Link]

  • Zhang, Z. (2018). In Vivo Characterization Of Therapeutic Monoclonal Antibodies. Journal of Applied Bioanalysis. Retrieved from [Link]

  • Hoffhines, A. J., et al. (2006). Detection and purification of tyrosine-sulfated proteins using a novel anti-sulfotyrosine monoclonal antibody. Journal of Biological Chemistry, 281(49), 37877-37887. Retrieved from [Link]

  • Moore, K. L. (2009). Anti-sulfotyrosine antibodies. Google Patents.
  • Liu, C. C., et al. (2022). A potential antibody repertoire diversification mechanism through tyrosine sulfation for biotherapeutics engineering and production. Frontiers in Immunology, 13, 1047882. Retrieved from [Link]

  • Yang, Y. S., et al. (2015). Tyrosine Sulfation as a Protein Post-Translational Modification. Molecules, 20(2), 2138-2164. Retrieved from [Link]

  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Retrieved from [Link]

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  • Ranomics. (2025). The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Ranomics. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Tyr(Tos)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility in the Disposal of Tosylated Amino Acids.

This guide provides a detailed protocol for the proper disposal of H-Tyr(Tos)-OH (O-Tosyl-L-tyrosine), a tosylated amino acid commonly utilized in peptide synthesis and other areas of chemical research. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship within the laboratory.

Core Principles of this compound Waste Management

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This approach is predicated on the potential hazards associated with the tosyl group and the general imperative to prevent the release of synthetic organic compounds into the environment.

Understanding the Compound: Key Safety Considerations

This compound is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the phenol side chain is converted to a tosylate ester.

ComponentChemical StructureKey Considerations
L-Tyrosine A non-essential amino acid. Generally considered non-hazardous.[1]While the amino acid itself is of low toxicity, its synthetic derivatives require careful handling.
p-Toluenesulfonyl (Tosyl) Group Derived from p-toluenesulfonyl chloride.The precursor, p-toluenesulfonyl chloride, is corrosive and reacts with water to produce hydrochloric acid and p-toluenesulfonic acid.[2][3][4][5] While this compound is a stable ester, its decomposition or reaction with certain waste streams could potentially release acidic byproducts.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent inadvertent and dangerous chemical reactions.

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (159505-46-1), and any known or suspected hazards.

  • Segregation: This waste stream should be segregated from other laboratory waste, particularly from strong acids, bases, and oxidizing agents.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection Solid Waste Solid this compound (e.g., expired reagent, spills) Waste Container Designated Hazardous Waste Container (Properly Labeled) Solid Waste->Waste Container Liquid Waste Solutions containing this compound (e.g., reaction mixtures, mother liquor) Liquid Waste->Waste Container Contaminated Labware Contaminated Labware (e.g., vials, pipette tips, gloves) Contaminated Labware->Waste Container

Figure 1. Segregation of this compound waste streams at the point of generation.

Step 2: Containerization and Storage

Proper containerization and storage are essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For liquid waste, ensure the container material is compatible with the solvents used.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 3: Disposal through a Licensed Contractor

The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal contractor.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste contractor to schedule a pickup.

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.

    • DO NOT dispose of this compound in the regular trash.

    • DO NOT attempt to neutralize or treat the waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.

Start Generation of This compound Waste Segregate Segregate Waste into Labeled Container Start->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Contact Contact EHS or Licensed Waste Contractor Store->Contact Document Complete Waste Manifest Contact->Document Pickup Waste Pickup by Contractor Document->Pickup End Proper Disposal Pickup->End

Figure 2. Workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill of this compound, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment (PPE): Before attempting to clean up a small spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Conclusion

The responsible management and disposal of chemical waste are integral to safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS office for any additional requirements.

References

  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of p-Toluenesulfonyl Chloride.
  • Carl Roth GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) for L-Tyrosine CELLPURE® ≥99 %.
  • CDH Fine Chemical. (n.d.). p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2015, February 2). SAFETY DATA SHEET for p-Toluenesulfonyl chloride.
  • International Chemical Safety Cards. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
  • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET for p-Toluenesulfonyl chloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for L-Tyrosine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15219947, this compound.
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A Researcher's Guide to Handling H-Tyr(Tos)-OH: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and logistical protocols for handling N-α-Tosyl-L-tyrosine (H-Tyr(Tos)-OH). The causality behind each recommendation is explained to build a framework of self-validating safety practices, ensuring both personal protection and the integrity of your work.

Hazard Assessment: Understanding the Compound

This compound is a tosylated derivative of the amino acid L-tyrosine, typically supplied as a fine, solid powder. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be constructed by analyzing the parent compound, L-Tyrosine, and understanding the risks associated with handling fine chemical powders.

The primary hazards are associated with the physical form of the compound (as a powder) and the inherent irritant nature of its chemical class.[1] The parent compound, L-Tyrosine, is classified with several hazards that we must assume are present in its derivative.

Table 1: Hazard Identification and GHS Classification for L-Tyrosine

Hazard Class GHS Category Hazard Statement Source(s)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [2][3][4]

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |[3] |

Note: The carcinogenicity classification is not universally cited; however, it is prudent to adopt a conservative approach and handle the compound as a potential carcinogen.

The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[5] Ingestion is a risk associated with poor laboratory hygiene.[5]

Core Directive: Personal Protective Equipment (PPE)

Your selection of PPE is the most direct and critical control measure for safe handling. The following recommendations are based on a comprehensive risk assessment for a powdered chemical with irritant properties.

Table 2: Recommended Personal Protective Equipment for this compound

Protection Type Specification Rationale and Best Practices
Respiratory NIOSH-approved N95 respirator or higher; or work within a certified chemical fume hood. Fine powders can easily become airborne, especially during weighing and transfer, posing a direct inhalation risk.[1][6] A fume hood is the preferred engineering control. If weighing must occur on an open bench, a respirator is mandatory.
Eye & Face Chemical splash goggles (ANSI Z87.1 certified). A face shield is recommended when handling larger quantities (>50g). Goggles provide a full seal to protect against airborne particulates and accidental splashes.[7] Safety glasses with side shields are insufficient. A face shield offers an additional layer of protection for the entire face.[7]
Hand Nitrile gloves (minimum 4-6 mil thickness). Nitrile provides good chemical resistance for incidental contact. Always inspect gloves for tears before use.[8] Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly after glove removal.[9]

| Body | Long-sleeved laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. | A buttoned lab coat protects your skin and personal clothing from contamination.[8] Closed-toe shoes and long pants are a mandatory baseline for all laboratory work to protect against spills.[10] |

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the generation of airborne powder and prevents cross-contamination of your laboratory space.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase P1 Don all required PPE: Lab Coat, Goggles, Nitrile Gloves P2 Verify fume hood is operational (check airflow) P1->P2 P3 Cover work surface with absorbent bench paper P2->P3 P4 Gather all necessary equipment (spatula, weigh boat, containers) P3->P4 H1 Carefully open the This compound container P4->H1 Begin Handling H2 Use a clean spatula to transfer small increments of powder to weigh boat H1->H2 H3 Keep container closed when not actively in use H2->H3 H4 Transfer powder to receiving vessel or prepare solution H3->H4 C1 Decontaminate spatula and any non-disposable equipment with a suitable solvent H4->C1 Complete Handling C2 Wipe down the work surface in the fume hood C1->C2 C3 Carefully fold used bench paper inward and place in solid waste container C2->C3 C4 Segregate all waste (see Disposal Plan) C3->C4 C5 Remove PPE in the correct order (gloves first) C4->C5 C6 Wash hands thoroughly C5->C6

Caption: Workflow for the safe handling of this compound powder.

Causality in Practice:

  • Working on Bench Paper: This simple step protects your work surfaces from contamination.[5] In case of a small spill, the paper can be carefully folded and disposed of, simplifying the cleanup process.

  • Transferring in Increments: Scooping and transferring the powder in several small amounts, rather than one large scoop, minimizes the potential for creating dust clouds.[1]

  • Keeping Containers Closed: This prevents accidental spills and reduces the time the powder is exposed to air currents, which can carry it out of the containment area.[1][6]

Emergency & Disposal Protocols

Even with meticulous planning, accidents can happen. A clear, pre-defined plan for spills and disposal is non-negotiable.

Spill Management

Your response is dictated by the scale of the spill.

G Start Spill of this compound Occurs Decision Is the spill contained on the bench paper and less than ~1 gram? Start->Decision Action_Small1 Carefully fold bench paper inward to contain the powder Decision->Action_Small1 Yes Action_Large1 Alert others in the lab and evacuate the immediate area Decision->Action_Large1 No Path_Small YES (Minor Spill) Action_Small2 Place folded paper in a sealed bag for solid hazardous waste Action_Small1->Action_Small2 Action_Small3 Wipe the area with a wet paper towel and dispose of it as waste Action_Small2->Action_Small3 Path_Large NO (Major Spill) Action_Large2 Contact your institution's Environmental Health & Safety (EHS) office Action_Large1->Action_Large2 Action_Large3 Do NOT attempt to clean up a large spill without EHS guidance Action_Large2->Action_Large3

Caption: Decision tree for responding to a this compound spill.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.

Disposal Plan

Improper chemical disposal poses a significant environmental risk. All waste generated from handling this compound must be treated as hazardous waste.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE (gloves, disposable lab coats), used weigh boats, and contaminated bench paper.

    • Unused/Expired Chemical: The original container with the unused this compound.

    • Liquid Waste: Solutions containing this compound and the first rinse from decontaminating glassware.

  • Container Management: All waste containers must be compatible with the chemical, kept tightly sealed when not in use, and stored in a designated satellite accumulation area.[12][13]

  • Labeling: Label all waste containers with the words "Hazardous Waste," the full chemical name "N-α-Tosyl-L-tyrosine," and the approximate concentration if in solution.[12]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[13] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[13]

By integrating these safety protocols into your daily laboratory practice, you create a resilient and secure research environment. This allows you to focus on your scientific objectives with the assurance that personal and collective safety is rigorously maintained.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.